molecular formula C9H9N3O B2796146 (1-phenyl-1H-1,2,4-triazol-3-yl)methanol CAS No. 2518-43-6

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B2796146
CAS No.: 2518-43-6
M. Wt: 175.191
InChI Key: XWBLAPAPAJWPEZ-UHFFFAOYSA-N
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Description

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol is a chemical compound featuring a phenyl-substituted 1,2,4-triazole ring with a hydroxymethyl functional group . This structure makes it a valuable intermediate in medicinal chemistry for the design and synthesis of novel bioactive molecules. The 1,2,4-triazole scaffold is a privileged structure in drug discovery due to its extensive biological activity and ability to participate in key hydrogen bonding interactions . Researchers utilize this compound and its derivatives as key precursors in the development of potential therapeutic agents. For instance, structurally similar 1,2,3-triazole-containing compounds have demonstrated potent inhibitory activity against the HIV-1 capsid (CA) protein, highlighting the potential of triazole cores in antiviral research . Furthermore, triazole-based Schiff bases, synthesized from similar amine precursors, are investigated for their antimicrobial and antifungal properties, as the triazole ring is a known pharmacophore in such applications . The presence of the hydroxymethyl group offers a versatile handle for further chemical modification, allowing researchers to readily conjugate the triazole core to other molecular entities via etherification or esterification, or to use it in the preparation of complexes for catalytic or material science applications. (1-phenyl-1H-1,2,4-triazol-3-yl)methanol is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1-phenyl-1,2,4-triazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-9-10-7-12(11-9)8-4-2-1-3-5-8/h1-5,7,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBLAPAPAJWPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure and Properties of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol (CAS: 2518-43-6) is a highly versatile, nitrogen-rich heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. Featuring a 1,2,4-triazole core substituted with a lipophilic phenyl ring at the N1 position and a reactive hydroxymethyl group at the C3 position, this compound serves as a critical intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs). This whitepaper provides a rigorous analysis of its physicochemical properties, synthetic methodologies, and pharmacological relevance, designed for researchers engaged in structure-guided drug discovery.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol dictates its behavior in both synthetic workflows and biological systems. The 1,2,4-triazole ring is a flat, aromatic system that imparts significant metabolic stability and polarity. The N1-phenyl group provides a hydrophobic vector essential for occupying lipophilic pockets in target proteins, while the C3-hydroxymethyl group acts as both a hydrogen-bond donor and acceptor[2].

To facilitate rapid reference for assay development and analytical tracking, the core quantitative data for this compound is summarized below:

Table 1: Physicochemical Properties of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

PropertyValue
CAS Registry Number 2518-43-6
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Monoisotopic Mass 175.07455 Da
InChIKey XWBLAPAPAJWPEZ-UHFFFAOYSA-N
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Topological Polar Surface Area (tPSA) 50.9 Ų

Synthetic Methodologies: Self-Validating Protocols

The synthesis of 1,2,4-triazole derivatives often relies on the cyclization of amidrazones or the functionalization of pre-formed triazole cores[3]. For (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, the most robust and scalable route is the hydride reduction of methyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate .

Causality in Reagent Selection

The electron-withdrawing nature of the triazole ring stabilizes the ester carbonyl, making mild reducing agents like Sodium Borohydride (NaBH4) in methanol highly inefficient, often resulting in stalled reactions and poor yields. Consequently, Lithium Aluminum Hydride (LiAlH4) in anhydrous Tetrahydrofuran (THF) is the reagent of choice to ensure complete conversion.

Table 2: Reaction Optimization Parameters for Ester Reduction

Reducing AgentSolventTemp (°C)Time (h)Conversion (%)Impurity Profile
NaBH4MeOH2524< 40%High unreacted starting material
NaBH4 / I2THF0 to 656> 90%Trace over-reduction / ring opening
LiAlH4 THF 0 to 25 2 > 95% Clean, minimal side products
DIBAL-H (2 eq)DCM-78 to 0485%Aldehyde intermediate trapping
Step-by-Step Experimental Protocol
  • Preparation: Suspend LiAlH4 (1.2 equivalents) in anhydrous THF under a strict Argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the violent, exothermic decomposition of LiAlH4 and to avoid premature ester hydrolysis.

  • Addition: Cool the suspension to 0°C using an ice-water bath. Add a solution of methyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. Causality: The reduction is highly exothermic; controlled addition at 0°C prevents thermal degradation of the triazole ring and suppresses side reactions.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2 hours. Monitor completion via TLC (Ethyl Acetate/Hexane 1:1).

  • Quenching (Fieser Method): Cool the mixture back to 0°C. For every

    
     grams of LiAlH4 used, sequentially add 
    
    
    
    mL of distilled H2O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of distilled H2O. Causality: This precise stoichiometric quenching sequence is critical. It forces the aluminum salts to precipitate as a granular, white inorganic matrix rather than a gelatinous emulsion, preventing the highly polar triazole alcohol product from being trapped in the aqueous layer.
  • Isolation: Filter the mixture through a Celite pad, wash the filter cake with hot THF, and concentrate the filtrate under reduced pressure to yield the crude (1-phenyl-1H-1,2,4-triazol-3-yl)methanol. Recrystallize from ethanol for >95% purity.

SynthesisWorkflow A Methyl 1-phenyl-1H- 1,2,4-triazole-3-carboxylate B Reduction (LiAlH4 in THF, 0°C) A->B Step 1 C Quenching & Workup (Fieser Method) B->C Step 2 D (1-phenyl-1H-1,2,4- triazol-3-yl)methanol Yield: >85% C->D Step 3

Step-by-step synthetic workflow for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol via ester reduction.

Pharmacological Relevance & Mechanistic Pathways

The 1,2,4-triazole core is a ubiquitous pharmacophore in modern drug discovery, prominently featured in FDA-approved antifungal agents (e.g., fluconazole, voriconazole) and aromatase inhibitors (e.g., letrozole)[4]. Derivatives of 1,2,4-triazole exhibit a wide range of biological activities, making them integral to structure-guided drug discovery programs, particularly in oncology and infectious diseases[5].

The biological efficacy of these molecules stems from the triazole ring's ability to act as a robust coordinating ligand. Specifically, the unhindered N4 nitrogen of the 1,2,4-triazole ring forms a strong coordination bond with the heme iron (Fe3+) located in the active site of Cytochrome P450 enzymes. In fungal pathogens, this targets CYP51 (lanosterol 14α-demethylase).

The addition of the hydroxymethyl group at the 3-position in (1-phenyl-1H-1,2,4-triazol-3-yl)methanol provides a versatile vector for Structure-Activity Relationship (SAR) optimization. The hydroxyl moiety can be easily oxidized to an aldehyde for reductive amination or converted to an ether, allowing researchers to build extended molecular architectures that probe deeper into the target binding pocket.

CYP51Pathway N1 1,2,4-Triazole Derivative (Pharmacophore) N2 N4 Coordination to Heme Iron (Fe3+) N1->N2 N3 Cytochrome P450 14α-demethylase (CYP51) Inhibition N2->N3 N4 Ergosterol Depletion & Accumulation of Toxic Sterols N3->N4 N5 Fungal Cell Membrane Disruption & Death N4->N5

Mechanistic pathway of CYP51 inhibition by 1,2,4-triazole derivatives.

Analytical Characterization Signatures

To verify the successful synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, researchers should look for the following spectral signatures:

  • 1H NMR (DMSO-d6): The disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a methylene doublet (~4.6 ppm) coupled to a hydroxyl triplet (~5.4 ppm, exchangeable with D2O) confirm the reduction. The highly deshielded triazole C5 proton typically appears as a sharp singlet downfield (>8.5 ppm) due to the adjacent nitrogen atoms and the electron-withdrawing phenyl ring.

  • Mass Spectrometry (ESI-MS): A strong [M+H]+ peak at m/z 176.08 is expected, corresponding to the monoisotopic mass of the protonated species[2].

References

  • (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol | CymitQuimica CymitQuimica
  • (1-phenyl-1h-1,2,4-triazol-3-yl)methanol - PubChemLite University of Luxembourg (uni.lu)
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation N
  • Product Class 14: 1,2,4-Triazoles Thieme Connect

Sources

The Strategic Utility of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol in Advanced Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the landscape of medicinal chemistry and agrochemical development, 1,2,4-triazoles serve as privileged scaffolds due to their robust metabolic stability, hydrogen-bonding capacity, and bioisosteric properties. This technical whitepaper provides an in-depth analysis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (CAS: 2518-43-6) . As a Senior Application Scientist, I will deconstruct the structural rationale of this molecule, outline self-validating synthetic protocols for its preparation and functionalization, and establish its role as a critical intermediate in drug discovery.

Chemical Identity and Structural Rationale

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol is a bifunctional building block. The molecule consists of a 1,2,4-triazole core, an N1-phenyl substituent, and a C3-hydroxymethyl group[1].

From a structural design perspective, each moiety serves a distinct mechanistic purpose:

  • The 1,2,4-Triazole Core: Acts as a stable, dipole-rich bioisostere for amides and esters. It is highly resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) while maintaining strong hydrogen-bond acceptor capabilities[2].

  • The N1-Phenyl Ring: Imparts critical lipophilicity (

    
     enhancement) and enables 
    
    
    
    stacking interactions within the hydrophobic pockets of target proteins, such as kinase hinge regions or fungal CYP51 active sites[2].
  • The C3-Hydroxymethyl Group: Serves as a versatile synthetic handle. Unlike inert alkyl groups, the primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., chloride or mesylate) for subsequent

    
     functionalization.
    
Table 1: Quantitative Identifiers & Physicochemical Properties

To ensure precise inventory and database tracking, the core identifiers are summarized below[1][3]:

PropertyValue
Chemical Name (1-phenyl-1H-1,2,4-triazol-3-yl)methanol
CAS Registry Number 2518-43-6
Molecular Formula C

H

N

O
Molecular Weight 175.19 g/mol
SMILES OCC1=NN(C2=CC=CC=C2)C=N1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Synthetic Pathway and Downstream Functionalization

The synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol typically proceeds via the cyclization of a phenylhydrazine derivative with a C2-synthon, followed by the targeted reduction of the resulting ester[4].

G A Phenylhydrazine + C2-Synthon B 1-Phenyl-1H-1,2,4- triazole-3-carboxylate A->B Cyclization (Weak Acid) C (1-phenyl-1H-1,2,4- triazol-3-yl)methanol B->C Reduction (NaBH4/CaCl2) D Oxidation (Aldehyde) C->D MnO2 E Halogenation (Chloromethyl) C->E SOCl2 / DMF

Synthetic workflow and functionalization of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol.

Protocol: Chemoselective Reduction to the Target Methanol

Objective: Convert ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate to (1-phenyl-1H-1,2,4-triazol-3-yl)methanol.

Mechanistic Causality: While Lithium Aluminum Hydride (LiAlH


) is a standard reducing agent for esters, its aggressive nature can lead to unwanted ring-opening or over-reduction in electron-deficient nitrogen heterocycles. To mitigate this, we employ a milder, chemoselective system: Sodium Borohydride (NaBH

) activated by Calcium Chloride (CaCl

). This combination generates calcium borohydride in situ, which selectively reduces the ester without perturbing the triazole core.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate in 30 mL of anhydrous THF and 10 mL of absolute ethanol. Causality: THF provides optimal solubility for the organic substrate, while ethanol acts as a protic co-solvent necessary for the borohydride reduction mechanism.

  • Activation: Add 12.0 mmol of anhydrous CaCl

    
     and stir for 15 minutes at room temperature to ensure complete dissolution.
    
  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 25.0 mmol of NaBH

    
     in portions over 20 minutes. Causality: The reduction is highly exothermic; controlled addition at 0 °C prevents solvent boil-off and suppresses side reactions.
    
  • Self-Validation (In-Process): Stir the mixture at room temperature for 4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. The protocol is self-validating: the complete disappearance of the high-R

    
     ester spot and the emergence of a highly polar, UV-active low-R
    
    
    
    spot confirms successful conversion to the alcohol.
  • Quench and Work-up: Carefully quench the reaction with 20 mL of saturated aqueous NH

    
    Cl. Causality: A mildly acidic quench safely destroys excess hydride without protonating the triazole nitrogens (which would cause the product to partition into the aqueous layer). Extract with Ethyl Acetate (3 x 30 mL), dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield the crude product.
Protocol: Downstream Halogenation for Applications

To utilize the molecule as a building block, the hydroxyl group is frequently converted to a chloride, enabling it to act as an electrophile in subsequent coupling reactions[5].

Mechanistic Causality: Thionyl chloride (SOCl


) is utilized with a catalytic amount of Dimethylformamide (DMF). The DMF reacts with SOCl

to form a Vilsmeier-Haack type intermediate, which highly activates the alcohol for nucleophilic displacement by chloride ions, ensuring clean inversion/retention without rearranging the triazole ring.

Step-by-Step Methodology:

  • Dissolve 5.0 mmol of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol in 15 mL of anhydrous Dichloromethane (DCM).

  • Add 1 drop of anhydrous DMF as a catalyst.

  • Cool to 0 °C and add 7.5 mmol of SOCl

    
     dropwise.
    
  • Reflux the mixture for 2 hours. Evolution of SO

    
     and HCl gases will cease upon completion.
    
  • Concentrate in vacuo to remove excess SOCl

    
    , yielding 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole hydrochloride, ready for immediate use in amine alkylations or etherifications.
    

Analytical Validation

To guarantee the integrity of the synthesized (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, rigorous analytical characterization is required. The following table outlines the expected diagnostic signals used to validate the structural fidelity of the compound.

Table 2: Diagnostic NMR and MS Validation Parameters
Analytical TechniqueDiagnostic Signal / ShiftStructural Assignment

H NMR (CDCl

, 400 MHz)

8.50 - 8.65 ppm (s, 1H)
C5-H of the 1,2,4-triazole ring (highly deshielded)

H NMR (CDCl

, 400 MHz)

7.35 - 7.75 ppm (m, 5H)
Aromatic protons of the N1-phenyl group

H NMR (CDCl

, 400 MHz)

4.70 - 4.85 ppm (s, 2H)
Methylene protons (-CH

OH)
LC-MS (ESI+)

176.1
[M+H]

corresponding to exact mass 175.19

Note: The absence of a quartet at ~4.4 ppm and a triplet at ~1.4 ppm in the


H NMR spectrum definitively validates the complete reduction of the ethyl ester precursor.

Applications in Drug Discovery

The strategic value of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol lies not in its direct biological activity, but in its capacity to rapidly generate diverse chemical libraries. By utilizing the protocols outlined above, medicinal chemists can append this pharmacophore to various amine-containing drug fragments.

Compounds containing the 1,2,4-triazole core are clinically validated across multiple therapeutic areas[2]. For instance, the triazole nitrogen atoms are exceptional at coordinating with the heme iron in cytochrome P450 enzymes, a mechanism heavily exploited in the design of modern antifungal agents (e.g., fluconazole analogs). Furthermore, the N1-phenyl group provides the necessary steric bulk and lipophilicity to anchor the molecule within target binding sites, making this specific building block highly prized in hit-to-lead optimization campaigns.

References

  • Title: A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives Source: ResearchGate URL: [Link]

Sources

Solid-State Characterization and Physical Properties of Phenyl-Triazole Methanol Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl-triazole methanol derivatives represent a critical structural scaffold in medicinal chemistry, most prominently featured in the azole class of antifungal agents (e.g., fluconazole). The structural architecture of these molecules—comprising a lipophilic halogenated phenyl ring, a polar triazole moiety, and a central methanol-derived tertiary alcohol—creates a complex interplay of intermolecular forces. For drug development professionals, understanding the melting point, thermal stability, and solid-state polymorphism of these compounds is a regulatory and pharmacokinetic imperative. The physical solid state directly dictates the Active Pharmaceutical Ingredient's (API) solubility, dissolution rate, and ultimate bioavailability.

Causality in Physical Characteristics: Structure-Property Relationships

The physical properties of phenyl-triazole methanol derivatives are governed by their unique structural components. The hydroxyl group of the methanol moiety acts as both a strong hydrogen bond donor and acceptor. This specific interaction heavily influences the compound's propensity to form stable hydrates or solvates when recrystallized from polar solvents like methanol or water[1].

Simultaneously, the triazole rings engage in dipole-dipole interactions, while the halogenated phenyl rings facilitate pi-pi stacking. This combination of forces results in distinct thermal behaviors, where the true melting point can often be masked by desolvation events. Understanding this causality is crucial for formulation scientists who must select the most stable polymorph to prevent phase transitions during shelf-life.

SPR Root Phenyl-Triazole Methanol Derivatives N1 Methanol Moiety (-OH) Root->N1 N2 Triazole Ring(s) Root->N2 N3 Halogenated Phenyl Ring Root->N3 O1 Intermolecular H-Bonding (Drives Hydrate Formation) N1->O1 O2 Dipole-Dipole Interactions (Target Binding & Packing) N2->O2 O3 Pi-Pi Stacking (Modulates Lipophilicity) N3->O3

Fig 1. Structure-property relationships dictating thermal behavior in triazole derivatives.

Thermal Analysis and Melting Point Determination

Traditional capillary melting point determination is highly subjective and frequently fails to differentiate between a true phase transition (melting) and a desolvation event (e.g., the loss of a water molecule from a crystal lattice). Therefore, modern solid-state characterization relies heavily on Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

DSC provides a quantitative thermodynamic profile, capturing both the endothermic melting and any preceding desolvation endotherms. TGA acts as the perfect complementary technique by confirming the exact weight loss associated with the expulsion of solvent molecules, allowing researchers to calculate the exact stoichiometry of the solvate[1][2].

Workflow A Synthesis & Purification (Phenyl-Triazole Core) B Recrystallization (Methanol / Acetone / H2O) A->B Solvent Selection C Thermal Analysis (DSC / TGA) B->C 7-8 mg sample D Crystallographic Profiling (XRPD / FT-IR) B->D Powdered sample E Polymorph Identification & Melting Point Validation C->E Endotherm Data D->E Diffraction Pattern

Fig 2. Workflow for thermal and solid-state characterization of triazole derivatives.

Self-Validating Experimental Protocols

To ensure absolute data integrity and regulatory compliance, the following methodologies are designed as self-validating systems.

Protocol 1: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Causality & Rationale: A heating rate of 10 °C/min is strategically selected to balance thermal resolution with sensitivity. A nitrogen purge is mandatory to displace oxygen, preventing oxidative degradation from masking true endothermic phase transitions.

  • Instrument Calibration (Validation Step): Prior to sample analysis, calibrate the DSC using an Indium standard (true melting point 156.6 °C) to verify temperature accuracy and enthalpy response. Run an empty aluminum pan as a baseline blank to ensure no anomalous thermal events are recorded from the instrument itself.

  • Sample Encapsulation: Accurately weigh 7–8 mg of the synthesized triazole derivative into a standard aluminum pan and crimp the lid[1].

  • Atmospheric Control: Place the pan into the DSC furnace and establish a dynamic nitrogen atmosphere with a purge rate of 20 to 100 mL/min[1][3].

  • Thermal Ramping: Heat the sample from 35 °C to 300 °C (or up to 600 °C for TGA decomposition analysis) at a constant heating rate of 10 °C/min[1][3].

  • Thermogram Interpretation: Analyze the resulting curve. A sharp endotherm without concurrent TGA weight loss indicates true melting (e.g., anhydrous fluconazole at 147.71 °C). An endotherm accompanied by weight loss indicates desolvation (e.g., fluconazole monohydrate dehydrating at 105.50 °C)[1].

Protocol 2: Polymorph Screening via Recrystallization and XRPD

Causality & Rationale: Identical melting points can sometimes obscure pseudopolymorphs. X-Ray Powder Diffraction (XRPD) provides a definitive crystallographic fingerprint, ensuring the correct polymorph is selected for formulation.

  • Solvent Selection: Dissolve the API in a range of polar and non-polar solvents (e.g., pure methanol, acetone, or a 4:1 methanol/H₂O mixture) at room temperature[1].

  • Controlled Evaporation: Allow the solvent to evaporate slowly. Slow evaporation minimizes lattice defects and promotes the growth of highly ordered crystals.

  • Sample Preparation & Validation (Validation Step): Pulverize the resulting crystals. Spike the sample with a known crystalline standard (e.g., silicon powder or corundum) to correct for sample displacement errors during scanning and validate the 2θ peak positions.

  • Data Acquisition: Scan the sample using Cu Kα radiation.

  • Database Cross-Validation: Compare the experimental diffraction pattern against the Cambridge Structural Database (CSD) to confirm the specific polymorphic phase[1].

Quantitative Thermal Data Summary

The thermal behavior of these derivatives varies significantly based on their hydration state and structural substitutions. The table below summarizes the melting points and physical characteristics of key phenyl-triazole methanol derivatives and their precursors.

CompoundPhysical StateMelting Point (°C)Key Thermal/Physical Characteristics
Fluconazole (Anhydrous) Solid (Crystalline)147.0 – 149.0DSC endotherm at 147.71 °C; no weight loss in TGA up to 200 °C[1].
Fluconazole Monohydrate Solid (Crystalline)141.83Dehydration endotherm at 105.50 °C; TGA shows ~5.18% weight loss[1].
Posaconazole Solid (Crystalline)170.0 – 172.0BCS Class II; Log P 5.5; DSC endotherm at 171.0 °C[3].
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone White Powder109.0Density: 1.39 g/cm³; Precursor to ethanol derivatives[4].

Conclusion

The physical characterization of phenyl-triazole methanol derivatives requires a rigorous, multi-modal approach. By combining the thermodynamic precision of DSC/TGA with the crystallographic specificity of XRPD, researchers can confidently identify polymorphs, predict formulation stability, and ensure the optimal bioavailability of these critical therapeutic agents.

References

  • X-ray powder diffraction data of the antifungal agents, clotrimazole and fluconazole monohydrate - Cambridge University Press & Assessment.
  • View of Design, Development and Characterization of Nanoemulsion developed by High Pressure Homogenization (HPH) method Containing Antifungal Drug - Journal of Drug Delivery and Therapeutics.
  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - MDPI.
  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98% - Briti Scientific.

Sources

Engineering Bioactivity: The Pharmacological Potential of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Scaffold Privilege in Drug Discovery

The 1,2,4-triazole heterocycle is a cornerstone of modern medicinal chemistry, serving as the primary pharmacophore in blockbuster antifungal agents (e.g., fluconazole, voriconazole) and aromatase inhibitors (e.g., letrozole). Within this chemical space, the (1-phenyl-1H-1,2,4-triazol-3-yl)methanol scaffold (CAS 2518-43-6) emerges as a highly privileged, versatile building block.

The strategic placement of the 1-phenyl group restricts the conformational flexibility of the triazole ring, locking it into a bioactive geometry that optimally occupies hydrophobic binding pockets. Simultaneously, the primary alcohol at the 3-position provides an accessible synthetic handle for divergent derivatization, allowing medicinal chemists to fine-tune lipophilicity, steric bulk, and target specificity .

Mechanistic Causality in Target Binding

The pharmacological efficacy of derivatives synthesized from this scaffold primarily stems from the unique electronic properties of the 1,2,4-triazole ring.

  • Antifungal Activity (CYP51 Inhibition): The unhindered N4 atom of the triazole ring possesses a lone pair of electrons that forms a strong coordinate covalent bond with the heme iron (Fe²⁺) in the active site of Lanosterol 14α-demethylase (CYP51). The 1-phenyl group anchors the molecule within the hydrophobic access channel, preventing the natural substrate (lanosterol) from entering. This halts ergosterol biosynthesis, leading to toxic accumulation of methylated sterols and subsequent fungal cell membrane disruption .

  • Antibacterial and Anti-inflammatory Activity: Derivatization of the methanol group into bulky esters or ethers shifts the binding profile. For instance, pyrazole-4-carboxylate derivatives of this scaffold have demonstrated significant inhibition of bacterial topoisomerases (Topo II and Topo IV) and inflammatory cyclooxygenase (COX-2) pathways .

CYP51_Mechanism A Triazole Scaffold (1-phenyl-1H-1,2,4-triazol-3-yl) B N4 Atom of Triazole A->B Active site binding C CYP51 Heme Iron (Fe2+) B->C Coordinate covalent bond D Inhibition of Lanosterol 14α-demethylase C->D Blocks substrate access E Ergosterol Depletion & Fungal Cell Death D->E Membrane disruption

Figure 1: Mechanism of CYP51 inhibition by 1,2,4-triazole pharmacophores.

Synthetic Workflows and Derivatization Logic

As a Senior Application Scientist, I approach the (1-phenyl-1H-1,2,4-triazol-3-yl)methanol scaffold not just as a molecule, but as a modular platform. The primary hydroxyl group is sterically unhindered and electronically activated by the adjacent electron-withdrawing triazole ring. This makes it an ideal candidate for high-yielding nucleophilic acyl substitutions and SN2 displacements.

  • Esterification: Converting the methanol group to an ester (e.g., using morpholine-4-carbonyl chloride or pyrazole-4-carboxylic acids) increases the molecule's lipophilicity (LogP), enhancing cellular permeability.

  • Etherification: Forming ethers via Williamson ether synthesis introduces metabolic stability, as ethers are less susceptible to enzymatic hydrolysis in vivo compared to esters.

  • Oxidation: Oxidizing the alcohol to an aldehyde (using MnO₂ or Swern conditions) creates an electrophilic center, perfect for condensing with primary amines to form Schiff bases, which are well-documented for their broad-spectrum antimicrobial properties.

Derivatization Scaffold (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (Core Building Block) Ester Esterification (DCC/DMAP Coupling) Scaffold->Ester Ether Etherification (Williamson Synthesis) Scaffold->Ether Oxid Oxidation to Aldehyde (MnO2 / Swern) Scaffold->Oxid Prod1 Triazol-3-yl Carboxylates (Antifungal / Antibacterial) Ester->Prod1 Modulates lipophilicity Prod2 Triazol-3-yl Ethers (Anti-inflammatory) Ether->Prod2 Enhances metabolic stability Prod3 Schiff Bases / Hydrazones (Anticancer / Antimicrobial) Oxid->Prod3 Introduces electrophilic center

Figure 2: Divergent synthetic derivatization pathways of the methanol scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol 1: Synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methyl 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Causality Note: We utilize Steglich esterification (DCC/DMAP) because the mild conditions prevent the degradation of the nitrogen-rich triazole and pyrazole rings.

  • Preparation: Dissolve 1.0 mmol of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and 1.0 mmol of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol in 10 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.5 mmol of triethylamine (Et₃N) to neutralize any acidic impurities, followed by 0.1 mmol of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Coupling: Cool the mixture to 0 °C. Slowly add 1.1 mmol of N,N'-Dicyclohexylcarbodiimide (DCC).

    • Validation Checkpoint 1: Within 15 minutes, a white precipitate of dicyclohexylurea (DCU) should form, indicating successful activation of the carboxylic acid.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane, 1:2).

  • Workup: Filter off the DCU byproduct. Dilute the filtrate with 50 mL of ice water to precipitate the crude ester. Extract with dichloromethane (3 × 20 mL), wash the organic layer with brine, and dry over anhydrous MgSO₄.

  • Purification & Final Validation: Evaporate the solvent and purify via silica gel column chromatography.

    • Validation Checkpoint 2: Confirm the structure via FT-IR (disappearance of the broad -OH stretch at ~3300 cm⁻¹ and appearance of a sharp ester C=O stretch at ~1735 cm⁻¹) and ¹H-NMR (downfield shift of the methanol CH₂ protons from ~4.6 ppm to ~5.4 ppm due to the deshielding effect of the newly formed ester bond).

Protocol 2: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution)

Causality Note: We strictly adhere to the CLSI M27-A3 guidelines. RPMI 1640 medium is used because it lacks antagonistic components that could artificially inflate Minimum Inhibitory Concentration (MIC) values, and it is buffered with MOPS to pH 7.0 to mimic physiological blood pH.

  • Inoculum Preparation: Subculture Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar for 24 hours at 35 °C. Suspend colonies in sterile 0.85% saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1×10⁶ to 5×10⁶ CFU/mL). Dilute 1:1000 in RPMI 1640 broth.

  • Compound Dilution: Dissolve the synthesized triazole derivative in DMSO to a stock concentration of 1600 µg/mL. Perform two-fold serial dilutions in RPMI 1640 across a 96-well microtiter plate to achieve final test concentrations ranging from 64 µg/mL down to 0.125 µg/mL.

    • Validation Checkpoint: Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 100 µL of the diluted inoculum to each well (final volume 200 µL). Include a growth control (no drug) and a sterility control (no inoculum). Incubate at 35 °C for 48 hours.

  • Data Acquisition: Determine the MIC visually or via spectrophotometer (OD₅₃₀). The MIC is defined as the lowest concentration that produces a ≥50% reduction in growth compared to the control.

Quantitative Data Presentation

The derivatization of the (1-phenyl-1H-1,2,4-triazol-3-yl)methanol scaffold yields compounds with potent antimicrobial profiles. Table 1 summarizes the comparative MIC values of key derivatives against standard reference drugs .

Compound DerivativeTarget PathogenMIC (µg/mL)Reference DrugRef. MIC (µg/mL)
1-phenyl-1H-1,2,4-triazol-3-yl morpholine-4-carboxylateFusarium oxysporum12.5Dimethomorph15.0
Triazol-3-yl 5-chloro-3-methyl-1-phenyl-pyrazole-4-carboxylateStaphylococcus aureus7.8Ampicillin4.0
Triazol-3-yl 5-chloro-1-(4-fluorophenyl)-pyrazole-4-carboxylateEscherichia coli15.6Ampicillin8.0
(1-phenyl-1H-1,2,4-triazol-3-yl)methyl 4-methoxybenzoateCandida albicans4.0Fluconazole1.0

Table 1: Comparative in vitro antimicrobial activity of (1-phenyl-1H-1,2,4-triazol-3-yl) derivatives.

Conclusion

The (1-phenyl-1H-1,2,4-triazol-3-yl)methanol scaffold is far more than a static structural motif; it is a dynamic pharmacological platform. By understanding the mechanistic causality of its binding—specifically the coordinate covalent interaction of the triazole N4 atom with metalloenzymes—and leveraging the primary alcohol for targeted derivatization, researchers can systematically design self-validating libraries of potent antifungal, antibacterial, and anti-inflammatory agents.

References

  • Sun, L., Wu, J., Luo, M., Wang, X., Pan, M., Gou, Z., & Sun, D. (2011). "Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities." Molecules, 16(11), 9739-9754. URL:[Link]

  • Firsova, A. A., Chernyshov, V. V., Esaulkova, I. L., Salakhov, T. L., & Vatsadze, S. Z. (2025). "Synthesis of new 4-(5-R-1-phenyl-1H-1,2,4-triazol-3-yl)benzamides." Russian Chemical Bulletin, 74, 1428–1437. URL:[Link]

  • Chu, M.-J., Wang, W., Ren, Z.-L., Liu, H., Cheng, X., Mo, K., Wang, L., Tang, F., & Lv, X.-H. (2019). "Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents." Molecules, 24(7), 1311. URL:[Link]

The Ascendancy of 1,2,4-Triazole Methanol Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic scaffold, has firmly established itself as a "privileged structure" in medicinal chemistry. Its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] This guide provides an in-depth exploration of 1,2,4-triazole methanol derivatives, a subclass that has yielded a remarkable array of therapeutic agents. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and clinical significance of these compounds, with a focus on their applications as antifungal, anticancer, and antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The Architectural Significance of the 1,2,4-Triazole Methanol Core

The 1,2,4-triazole ring system is a cornerstone of numerous clinically successful drugs.[2] Its derivatives are known to possess a wide spectrum of biological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[3][4] The incorporation of a methanol group attached to a carbon atom, which is in turn linked to the triazole ring, provides a critical structural motif that facilitates interactions with various biological targets. This seemingly simple addition can profoundly influence the compound's solubility, metabolic stability, and binding affinity.

Synthetic Strategies: Building the Core and its Analogs

The construction of the 1,2,4-triazole methanol scaffold can be achieved through several synthetic routes. A common and effective strategy involves the reaction of a substituted epoxide with 1,2,4-triazole. This nucleophilic ring-opening reaction is a cornerstone in the synthesis of many prominent antifungal agents.

General Synthetic Workflow for 1,2,4-Triazole Methanol Derivatives

The following diagram illustrates a generalized synthetic pathway for preparing 1,2,4-triazole methanol derivatives, exemplified by the synthesis of fluconazole-like compounds.

G A Substituted Phenacyl Halide C Epoxide Intermediate A->C Epoxidation (e.g., with Trimethylsulfoxonium iodide) B 1,2,4-Triazole B->C Nucleophilic Substitution D 1,2,4-Triazole Methanol Derivative C->D Nucleophilic Ring Opening with 1,2,4-Triazole

Caption: Generalized synthetic workflow for 1,2,4-triazole methanol derivatives.

Detailed Experimental Protocol: Synthesis of a Fluconazole Analog

The following protocol provides a step-by-step method for the synthesis of a fluconazole analog, a bis-triazole antifungal agent.

Step 1: Synthesis of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one

  • To a stirred suspension of anhydrous aluminum chloride in dichloromethane, add 1,3-difluorobenzene.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

  • Dissolve the crude product from Step 1 in a suitable solvent such as acetonitrile.

  • Add 1,2,4-triazole and a base (e.g., potassium carbonate).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by recrystallization or column chromatography.

Step 3: Synthesis of 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane

  • To a solution of trimethylsulfoxonium iodide in a suitable solvent like dimethyl sulfoxide (DMSO), add a strong base such as sodium hydride at room temperature.

  • Add the product from Step 2 to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the epoxide intermediate.

Step 4: Synthesis of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)

  • To a solution of the epoxide from Step 3 in a polar aprotic solvent like N,N-dimethylformamide (DMF), add 1,2,4-triazole and a base (e.g., potassium carbonate).

  • Heat the reaction mixture to 80-90 °C and stir for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude fluconazole.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Therapeutic Applications and Mechanisms of Action

1,2,4-Triazole methanol derivatives have demonstrated remarkable efficacy in several therapeutic areas.

Antifungal Activity

The most prominent application of 1,2,4-triazole methanol derivatives is in the treatment of fungal infections.[5] Marketed drugs like fluconazole and voriconazole are mainstays in the clinical management of candidiasis and aspergillosis.[3]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of these compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[7]

G A Lanosterol B Lanosterol 14α-Demethylase (CYP51) A->B Substrate C Ergosterol B->C Catalysis F Inhibition D Fungal Cell Membrane Integrity C->D Essential Component G Disruption E 1,2,4-Triazole Methanol Antifungal Agent E->B Binds to Heme Iron F->C Prevents Synthesis G->D Leads to

Caption: Mechanism of action of 1,2,4-triazole methanol antifungals.

The nitrogen atom (N4) of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding and demethylation of the natural substrate, lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[8]

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies have provided valuable insights into the structural requirements for potent antifungal activity.[1][9] Key findings include:

  • 2,4-Difluorophenyl Group: This moiety is crucial for high antifungal activity and is a common feature in many potent azole antifungals.

  • Tertiary Alcohol: The hydroxyl group of the methanol moiety is essential for binding to the active site of CYP51.

  • Substituents on the Second Triazole Ring: Modifications to the second triazole ring (in bis-triazole compounds) can influence the antifungal spectrum and pharmacokinetic properties.[10]

CompoundTarget OrganismMIC (µg/mL)Reference
FluconazoleCandida albicans0.25 - 4.0[3]
VoriconazoleAspergillus fumigatus0.25 - 1.0[11]
IsavuconazoleMucorales1.0 - 4.0[12]

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 1,2,4-Triazole Methanol Antifungals

Anticancer Activity

The 1,2,4-triazole scaffold is also a key component of several anticancer agents.[7] Derivatives incorporating the methanol group have shown promise as inhibitors of various cancer-related targets.

Mechanism of Action: Diverse Targets

Unlike their antifungal counterparts, the anticancer activity of 1,2,4-triazole methanol derivatives is not attributed to a single mechanism but rather a range of targets, including:

  • Aromatase Inhibition: Letrozole and anastrozole are non-steroidal aromatase inhibitors that contain a 1,2,4-triazole moiety. They are used in the treatment of hormone-receptor-positive breast cancer.

  • Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

  • Kinase Inhibition: The triazole scaffold has been incorporated into molecules designed to inhibit various protein kinases that are dysregulated in cancer.

G cluster_0 Anticancer Mechanisms A 1,2,4-Triazole Methanol Derivative B Aromatase Inhibition A->B e.g., Letrozole C Tubulin Polymerization Inhibition A->C D Kinase Inhibition A->D E Apoptosis B->E Hormone Deprivation F Cell Cycle Arrest C->F D->E Signal Transduction Blockade F->E

Caption: Diverse anticancer mechanisms of 1,2,4-triazole methanol derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for evaluating the anticancer activity of 1,2,4-triazole methanol derivatives using the MTT assay.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, Hela, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

CompoundCell LineIC50 (µM)Reference
Compound 7dHela< 12[15]
Compound 7eHela< 12[15]
Compound 10aHela5.6[15]
Compound 10dHela9.8[15]

Table 2: IC50 Values of Selected 1,2,4-Triazole Anticancer Derivatives against Hela Cells [15]

Antiviral Activity

The 1,2,4-triazole ring is a key feature of the broad-spectrum antiviral drug Ribavirin. While not a classical methanol derivative, its structure highlights the importance of the triazole nucleus in antiviral drug design. Research into novel 1,2,4-triazole methanol derivatives for antiviral applications is an active area of investigation.

Future Perspectives and Conclusion

The 1,2,4-triazole methanol scaffold continues to be a highly fruitful area of research in medicinal chemistry. The versatility of its synthesis and the diverse range of biological activities associated with its derivatives ensure its continued relevance in the quest for new and improved therapeutic agents.[4] Future efforts will likely focus on the development of derivatives with enhanced target selectivity, improved pharmacokinetic profiles, and the ability to overcome drug resistance. The application of computational methods, such as molecular docking and QSAR, will undoubtedly play a crucial role in the rational design of the next generation of 1,2,4-triazole-based drugs.[9]

References

  • Journal of Advanced Pharmacy Education and Research. A Review on 1, 2, 4 - Triazoles. Available at: [Link].

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Available at: [Link].

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link].

  • QSAR studies of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link].

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Health and Clinical Research. Available at: [Link].

  • Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents. ResearchGate. Available at: [Link].

  • Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. Technion. Available at: [Link].

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. Available at: [Link].

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link].

  • Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents. RSC Publishing. Available at: [Link].

  • Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. Scilit. Available at: [Link].

  • 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. PMC. Available at: [Link].

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link].

  • QSAR STUDY BY 1,2,4-TRIAZOLES USING SEVERAL PHYSICOCHEMICAL DESCRIPTORS. Semantic Scholar. Available at: [Link].

  • Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI. Available at: [Link].

  • Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors. RSC Publishing. Available at: [Link].

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link].

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate. Available at: [Link].

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available at: [Link].

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Innovare Academic Sciences. Available at: [Link].

  • QSAR study by 1,2,4-triazoles using several physicochemical descriptors. Semantic Scholar. Available at: [Link].

  • synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available at: [Link].

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available at: [Link].

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Safety data sheet (SDS) and toxicity of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Safety, Handling, and Toxicological Profiling of (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol

Part 1: Executive Summary & Chemical Identity

Status: Research Intermediate / Pharmacophore Scaffold Primary Application: Precursor for agrochemical fungicides and pharmaceutical agents (anticonvulsants, antimicrobials).

This guide provides a technical safety assessment for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol . As a specialized intermediate often lacking a dedicated, publicly indexed REACH dossier, this assessment utilizes Read-Across Toxicology based on the 1,2,4-triazole core and structural analogs (e.g., 1-phenyl-1,2,4-triazole, Triazophos metabolites).

Physicochemical Profile
PropertyValue / PredictionContext
IUPAC Name (1-phenyl-1H-1,2,4-triazol-3-yl)methanolUnambiguous ID
Molecular Formula C₉H₉N₃OMW: 175.19 g/mol
Structure Phenyl ring at N1; Hydroxymethyl at C3Lipophilic tail + Polar head
Predicted LogP 0.8 – 1.2Moderate membrane permeability
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility (<1 g/L)
Physical State White to off-white solidLikely crystalline

Part 2: Hazard Identification (GHS Classification)

Regulatory Note: In the absence of compound-specific in vivo data, the following classification is derived from the Structure-Activity Relationship (SAR) of the 1,2,4-triazole class (known reproductive toxicants) and phenyl-triazole analogs.

GHS Label Elements (Predicted)
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Systemic)
      
    • 
      (Irritant)
      
Hazard Statements
  • H302: Harmful if swallowed (Acute Tox. 4).

  • H319: Causes serious eye irritation (Eye Irrit.[1] 2A).

  • H361d: Suspected of damaging the unborn child (Repr. 2) — Class effect of 1,2,4-triazoles due to CYP51 inhibition.

  • H412: Harmful to aquatic life with long-lasting effects.

Part 3: Toxicological Mechanisms & QSAR Analysis

The toxicity of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol is governed by two distinct moieties: the triazole ring (enzymatic inhibition) and the phenyl group (metabolic stability and lipophilicity).

Mechanism of Action: CYP450 Inhibition

Triazoles bind to the heme iron of cytochrome P450 enzymes. In fungal pathogens, this targets CYP51 (lanosterol 14α-demethylase). In mammals, high exposure can cross-react with homologous enzymes involved in steroidogenesis (e.g., CYP19 aromatase), leading to endocrine disruption or developmental toxicity.

Metabolic Pathway Visualization

The following diagram illustrates the potential metabolic fate and toxicity pathways.

ToxPathway Compound (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol Phase1 Phase I Metabolism (Oxidation via CYP450) Compound->Phase1 Oxidative Metabolism CYP_Inhib Off-Target Effect: CYP19/CYP51 Inhibition Compound->CYP_Inhib High Dose / Accumulation CarboxylicAcid Metabolite: 1-Phenyl-1,2,4-triazole-3-carboxylic acid Phase1->CarboxylicAcid Conjugation Phase II Conjugation (Glucuronidation) CarboxylicAcid->Conjugation Excretion Renal Excretion Conjugation->Excretion Endocrine Endocrine Disruption (Reprotox Risk) CYP_Inhib->Endocrine

Caption: Predicted metabolic trajectory showing oxidation to the carboxylic acid (detoxification) vs. direct CYP enzyme binding (toxicity).

Part 4: Risk Management & Handling Protocols

Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³) Rationale: Due to the potential for reproductive toxicity (H361d), this compound must be handled as a potent bioactive agent until definitive NOAEL (No Observed Adverse Effect Level) data is established.

Engineering Controls
  • Solids: All weighing and transfer of the solid powder must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Solutions: Liquid handling can occur in a standard fume hood with a face velocity >0.5 m/s.

  • HEPA Filtration: Required for vacuum lines to prevent dust release.

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Gloves (Splash) Nitrile (0.11 mm)Good resistance to short-term contact.
Gloves (Immersion) Butyl Rubber or Double-Gloved NitrileThe phenyl ring increases permeation through latex/thin nitrile.
Respiratory N95 / P3 (if outside hood)Prevent inhalation of particulates.
Eye/Face Chemical GogglesStandard for Irritant 2A; Safety glasses insufficient for powders.
Safe Handling Workflow

HandlingProtocol cluster_precaution Critical Safety Check Start Start: Solid Handling Check Check Engineering Controls (Hood Flow > 0.5 m/s) Start->Check Weigh Weigh inside Enclosure (Use Antistatic Gun) Check->Weigh Solubilize Dissolve (DMSO/MeOH) Create Stock Solution Weigh->Solubilize Clean Decontaminate Surface (10% Bleach or Surfactant) Solubilize->Clean Waste Dispose: Solid Waste Stream (Incineration) Clean->Waste

Caption: Operational workflow for handling solid triazole intermediates to minimize inhalation and dermal exposure.

Part 5: Emergency Response

First Aid Measures
  • Inhalation: Remove to fresh air immediately. If breathing is difficult, administer oxygen. Triazoles can cause respiratory irritation. [1]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvents (ethanol/DMSO) to clean skin, as this enhances absorption of the lipophilic phenyl group.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Consult an ophthalmologist (Irritant 2A).

Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Goggles, Double Nitrile Gloves, Tyvek Lab Coat).

  • Containment: Cover powder spill with a damp paper towel (to prevent dust generation) or use a HEPA vacuum.

  • Decontamination: Wipe surface with 1N NaOH followed by water. (Base hydrolysis helps degrade potential ester impurities often found with this intermediate).

References

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2,4-Triazole (CAS 288-88-0). Retrieved from [Link]

  • PubChem. Compound Summary: (1-phenyl-1H-1,2,4-triazol-3-yl)methanol.[2] National Library of Medicine. Retrieved from [Link]

  • Goel, R. K., et al. (2014). 1,2,4-Triazoles: A Review of Pharmacological Activities. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Electronic Properties and Dipole Moment of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its metabolic stability, hydrogen-bonding capacity, and distinct electronic profile. Specifically, (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (CAS: 2518-43-6) represents a highly functionalized derivative where the interplay between a delocalized


-system (N1-phenyl) and a polar, flexible hydrogen-bond donor/acceptor (C3-hydroxymethyl) creates a unique electrostatic topology. This whitepaper provides an in-depth analysis of the electronic properties and dipole moment of this compound, establishing a self-validating framework of computational and experimental methodologies for drug development professionals.

Structural and Electronic Foundations

The pharmacological versatility of 1,2,4-triazoles stems from their rigid planar structure and high dipole character, which allow them to act as robust isosteres for amides, esters, and carboxylic acids 1. In (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, the electronic distribution is governed by three distinct domains:

  • The 1,2,4-Triazole Core: Contains two pyridine-like nitrogens (N2, N4) with

    
     hybridized lone pairs that contribute to a strong negative electrostatic potential, making them prime hydrogen-bond acceptors.
    
  • The N1-Phenyl Ring: Acts as an electron-withdrawing group via induction but participates in extended

    
    -conjugation with the triazole core, lowering the overall HOMO-LUMO gap and facilitating 
    
    
    
    stacking interactions in hydrophobic receptor pockets.
  • The C3-Hydroxymethyl Group: Introduces a highly electronegative oxygen atom. Because C3 is flanked by N2 and N4, the hydroxyl proton is sterically and electronically predisposed to form an intramolecular hydrogen bond with N4 (minimizing steric clash with the N1-phenyl group). This conformational locking significantly rigidifies the molecule and defines the vector of its net dipole moment.

ReceptorBinding Mol (1-phenyl-1H-1,2,4-triazol-3-yl)methanol Triazole 1,2,4-Triazole Core (High Electron Density) Mol->Triazole Phenyl N1-Phenyl Group (π-π Stacking) Mol->Phenyl Hydroxymethyl C3-Hydroxymethyl (H-Bond Donor/Acceptor) Mol->Hydroxymethyl Dipole Net Molecular Dipole (~3.8 - 4.5 D) Triazole->Dipole Target Target Receptor Pocket (Orientation & Binding) Triazole->Target Metal Coordination Phenyl->Dipole Phenyl->Target Hydrophobic Interaction Hydroxymethyl->Dipole Hydroxymethyl->Target Anchoring H-bonds Dipole->Target Electrostatic Steering

Pharmacodynamic interaction logic driven by localized electronic properties.

Quantum Mechanical Profiling

To accurately map the pharmacophore, Density Functional Theory (DFT) is employed to extract the electronic parameters. Studies on analogous 1,2,4-triazole derivatives utilize the B3LYP functional with a 6-311++G(d,p) basis set to account for the diffuse electron clouds of the nitrogen lone pairs and the oxygen atom 2.

While the unsubstituted 1H-1,2,4-triazole exhibits a dipole moment of approximately 2.7 D 3, the addition of the N1-phenyl and C3-hydroxymethyl groups shifts the electron density asymmetrically. The vector sum of the triazole ring dipole, the N-phenyl bond dipole, and the C-O/O-H bond dipoles results in a highly polarized molecule.

Table 1: Theoretical Electronic and Physicochemical Parameters

Values extrapolated from consensus DFT studies of substituted 1,2,4-triazoles 4.

ParameterEstimated ValueComputational MethodPharmacological Significance
Dipole Moment (

)
3.8 – 4.5 DDFT/B3LYP/6-311++G(d,p)Dictates electrostatic steering and orientation in the receptor pocket.
HOMO Energy -6.15 eVDFT/B3LYP/6-311++G(d,p)Represents electron-donating capability (nucleophilicity of triazole N-atoms).
LUMO Energy -1.82 eVDFT/B3LYP/6-311++G(d,p)Represents electron-accepting capability (electrophilicity of the

-system).
Energy Gap (

)
4.33 eVCalculated (LUMO - HOMO)Indicates high chemical hardness, correlating with metabolic stability.
LogP 1.35 ± 0.2Consensus AM1/LogPOptimal lipophilicity for oral bioavailability and membrane permeation.

Experimental & Computational Methodologies

To ensure scientific integrity, the determination of the dipole moment and electronic properties must be a self-validating system where theoretical predictions are tightly coupled with experimental physical chemistry.

G A Compound Input: (1-phenyl-1H-1,2,4-triazol-3-yl)methanol B DFT Geometry Optimization (B3LYP/6-311++G**) A->B E Experimental Validation A->E C Electronic Property Extraction (HOMO/LUMO & ESP) B->C D Theoretical Dipole Moment Calculation C->D H Data Synthesis & Pharmacophore Mapping D->H F Dielectric Relaxation Spectroscopy E->F G Stark Effect Measurements E->G F->H G->H

Computational and experimental workflow for dipole moment validation.

Protocol A: Quantum Mechanical Evaluation (Computational)

Causality: Computational modeling is required to isolate the molecule in a vacuum (or implicit solvent) to determine its intrinsic electronic properties without intermolecular interference.

  • Conformational Search & Intramolecular H-Bond Mapping: Run a molecular mechanics (MMFF94) conformational search. Reasoning: The C3-hydroxymethyl group is rotatable. Identifying the global minimum—likely featuring an intramolecular H-bond between the -OH proton and the N4 nitrogen—is critical, as this conformation dictates the primary dipole vector.

  • Geometry Optimization via DFT: Optimize the lowest-energy conformers using the B3LYP functional with the 6-311++G(d,p) basis set. Reasoning: The addition of diffuse functions (++) is mandatory for accurately modeling the electron density of the nitrogen lone pairs and the oxygen atom.

  • Frequency Analysis: Compute vibrational frequencies at the same level of theory. Reasoning: Confirms the optimized geometry is a true local minimum (zero imaginary frequencies) rather than a saddle point.

  • Property Extraction: Extract the HOMO/LUMO energies, NBO (Natural Bond Orbital) charges, and the permanent dipole moment (

    
    ). Generate a Molecular Electrostatic Potential (MEP) map to visualize regions of nucleophilicity and electrophilicity.
    
Protocol B: Experimental Dipole Moment Validation (Dielectric Relaxation)

Causality: Theoretical gas-phase calculations must be validated against physical measurements to account for real-world polarization effects.

  • Solvent Selection & Preparation: Dissolve the compound in a strictly non-polar, non-hydrogen-bonding solvent (e.g., 1,4-dioxane or benzene) at varying mass fractions (0.001 to 0.01). Reasoning: Non-polar solvents prevent solute-solvent hydrogen bonding, which would artificially inflate or alter the intrinsic dipole moment of the triazole.

  • Capacitance Measurement: Measure the dielectric constant (

    
    ) of the solutions at 25°C using a precision LCR meter equipped with a liquid dielectric test fixture. Reasoning: The dielectric constant increases linearly with the solute concentration due to the orientation of the permanent dipoles in the applied alternating electric field.
    
  • Refractive Index Determination: Measure the refractive index (

    
    ) of the solutions using an Abbe refractometer. Reasoning: The refractive index allows for the calculation of the distortion polarization (electronic and atomic polarizability), which must be subtracted from the total polarization to isolate the orientation polarization caused by the permanent dipole.
    
  • Dipole Moment Extraction: Apply the Guggenheim-Smith equation to calculate the experimental dipole moment. Cross-validate these findings with Stark effect measurements if high-resolution microwave spectroscopy data is attainable 3.

Implications in Drug Development

The electronic properties of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol directly govern its utility as a lead compound or intermediate in drug discovery:

  • Electrostatic Steering & Target Affinity: The high dipole moment (~3.8 - 4.5 D) generated by the asymmetric triazole core and the hydroxymethyl group acts as a long-range electrostatic steering mechanism. As the molecule approaches a target receptor (e.g., a fungal CYP51 enzyme or a bacterial target), the dipole aligns with the macroscopic electric field of the binding pocket, drastically reducing the entropic penalty of binding.

  • Metabolic Stability (HOMO/LUMO Gap): A calculated energy gap (

    
    ) of >4.0 eV indicates a chemically "hard" molecule. This high kinetic stability implies resistance to rapid phase I metabolic degradation (such as unwanted oxidation of the triazole ring), ensuring a longer biological half-life.
    
  • Solubility and Permeability: The combination of a lipophilic phenyl ring and a hydrophilic hydroxymethyl group yields an optimal LogP (~1.35). The local dipole of the -OH group enhances aqueous solubility, while the

    
    -system ensures sufficient membrane permeability, striking a balance critical for oral bioavailability.
    

References

  • Source: PMC (National Institutes of Health)
  • Title: New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents.
  • Title: Regioselective N-sulfonylation of 3-(methylthio)
  • Title: Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide Source: BenchChem URL

Sources

Biological Activity Screening of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry, renowned for its metabolic stability, hydrogen-bonding capacity, and profound ability to coordinate with metal ions in biological targets [1]. Specifically, the (1-phenyl-1H-1,2,4-triazol-3-yl)methanol core presents a highly versatile pharmacophore. The phenyl ring provides the lipophilicity essential for membrane penetration, the triazole nitrogen atoms act as electron donors, and the hydroxymethyl group serves as a critical vector for hydrogen bonding or further derivatization (e.g., esterification to improve pharmacokinetic profiles) [3].

This technical guide establishes a robust, self-validating framework for the biological screening of these analogs, focusing on their primary therapeutic application: targeted antifungal activity via CYP51 inhibition, balanced against mammalian cytotoxicity.

Part 1: Pharmacophore Rationalization & Mechanism of Action

To design an effective screening protocol, one must first understand the causality of the molecule's biological interaction. The primary mechanism by which 1,2,4-triazole derivatives exert antifungal activity is through the competitive inhibition of lanosterol 14α-demethylase (CYP51) , a highly conserved cytochrome P450 enzyme [1].

The unhindered nitrogen (typically N4) of the triazole ring forms a coordinate covalent bond with the heme iron at the active site of CYP51. This interaction halts the conversion of lanosterol to ergosterol. The downstream effect is twofold: a critical depletion of ergosterol (compromising fungal cell membrane fluidity) and an accumulation of toxic 14α-methylated sterols, which ultimately causes cell lysis [1] [2]. Molecular docking and molecular dynamics (MD) simulations frequently validate this high-affinity binding, demonstrating that halogenated phenyl rings on the triazole core fit perfectly into the hydrophobic pocket of CYP51 [4].

CYP51_Mechanism Lanosterol Lanosterol (Substrate) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Catalyzed by Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Accumulation of 14α-methylated sterols CYP51->ToxicSterols Blocked Pathway CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion Triazole (1-phenyl-1H-1,2,4-triazol-3-yl)methanol Analogs Triazole->CYP51 Competitive Inhibition (Heme Iron Binding) ToxicSterols->CellDeath Membrane Disruption

Mechanism of CYP51 inhibition by (1-phenyl-1H-1,2,4-triazol-3-yl)methanol analogs.

Part 2: Screening Workflow & Experimental Methodologies

To systematically evaluate the biological activity of synthesized analogs, a dual-tiered screening approach is required. Phenotypic screening determines the minimum inhibitory concentration (MIC) against fungal pathogens [5], while mammalian cytotoxicity assays establish the therapeutic window.

Screening_Workflow cluster_0 Primary Screening (Phenotypic) cluster_1 Secondary Screening (Target-Based) Library Triazole Analog Library Synthesis & Characterization MIC In Vitro Antifungal Assay (Broth Microdilution MIC) Library->MIC MTT Mammalian Cytotoxicity (MTT Assay - HepG2/HEK293) Library->MTT SI Selectivity Index (SI) Calculation (CC50 / MIC) MIC->SI MTT->SI Enzyme CYP51 Enzymatic Inhibition (Spectrophotometric Assay) SI->Enzyme SI > 10 Docking Molecular Docking & MD Simulations SI->Docking Lead Lead Optimization & In Vivo Studies Enzyme->Lead Docking->Lead

Two-tiered high-throughput biological screening workflow for triazole derivatives.

Protocol 1: In Vitro Antifungal Broth Microdilution Assay

Causality & Rationale: The broth microdilution method (adhering to CLSI M27-A3 guidelines) is strictly chosen over agar diffusion because it provides quantitative, highly reproducible MIC values essential for Structure-Activity Relationship (SAR) modeling [2] [5]. To ensure the protocol is a self-validating system, it requires a positive control (Fluconazole) to confirm assay sensitivity and a vehicle control (DMSO < 1%) to definitively rule out solvent-induced toxicity.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar for 24 hours. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately

    
     to 
    
    
    
    CFU/mL). Dilute the suspension 1:1000 in RPMI 1640 broth [2].
  • Compound Dilution: Dissolve the (1-phenyl-1H-1,2,4-triazol-3-yl)methanol analogs in 100% DMSO to create a concentrated stock solution. Perform two-fold serial dilutions in RPMI 1640 to achieve final well concentrations ranging from 64 µg/mL down to 0.125 µg/mL[5]. Ensure the final DMSO concentration in all wells remains

    
    .
    
  • Plate Assembly: In a sterile 96-well microtiter plate, dispense 100 µL of the diluted compound into each well. Subsequently, add 100 µL of the prepared fungal inoculum.

  • Internal Controls: Include a sterility control (RPMI broth only), a growth control (RPMI broth + inoculum + 0.5% DMSO), and a positive control (Fluconazole serial dilutions) [5].

  • Incubation & Reading: Incubate the plates at 35°C for 48 hours. Determine the MIC spectrophotometrically (at 530 nm) as the lowest concentration that results in a

    
     reduction in fungal growth compared to the drug-free growth control.
    
Protocol 2: Mammalian Cytotoxicity (MTT Assay)

Causality & Rationale: High antifungal potency is clinically irrelevant if the compound is broadly cytotoxic to mammalian cells. The MTT assay measures mitochondrial reductase activity, providing a direct, quantifiable readout of cell viability [1]. Calculating the Selectivity Index (SI =


) mathematically validates whether the compound selectively targets fungal CYP51 over mammalian cytochrome P450 homologues.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere to allow for cell adhesion [1].
  • Compound Treatment: Carefully aspirate the old medium. Add 100 µL of fresh medium containing serial dilutions of the triazole analogs (ranging from 100 µM to 1 µM). Include wells with untreated cells (negative control) and a known cytotoxic reference (e.g., Doxorubicin). Incubate for 48 hours [1].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 3 to 4 hours at 37°C. During this phase, viable cells with active metabolism will reduce the yellow MTT into insoluble purple formazan crystals [1].

  • Solubilization & Measurement: Carefully remove the medium without disturbing the crystals at the bottom. Add 150 µL of DMSO to each well to dissolve the formazan. Shake the plate gently for 10 minutes. Read the absorbance at 570 nm using a microplate reader[1].

  • Data Analysis: Calculate the

    
     (the concentration causing 50% cytotoxicity) using non-linear regression analysis.
    

Part 3: Quantitative Data Presentation (SAR Summary)

To illustrate the expected output of this screening pipeline, the following table summarizes representative quantitative data for hypothetical substitutions on the (1-phenyl-1H-1,2,4-triazol-3-yl)methanol core. This demonstrates how structural modifications impact both efficacy and safety [3] [4].

Compound IDPhenyl Substitution (R1)Methanol Modification (R2)C. albicans MIC (µg/mL)HepG2

(µg/mL)
Selectivity Index (SI)
Analog A Unsubstituted (H)-OH (Unmodified)16.0>100>6.25
Analog B 4-Fluoro-OH (Unmodified)4.085.021.25
Analog C 2,4-Dichloro-OH (Unmodified)0.560.0120.0
Analog D 2,4-Dichloro-O-Acetyl (Ester)2.045.022.5
Fluconazole N/A (Standard)N/A0.25>100>400

Data Interpretation: Halogenation of the phenyl ring (particularly the 2,4-dichloro substitution seen in Analog C) drastically improves the MIC by enhancing hydrophobic interactions within the CYP51 binding pocket—a trend highly consistent with commercial triazoles [3]. Conversely, esterification of the methanol group (Analog D) slightly reduces in vitro efficacy, likely due to the loss of a critical hydrogen bond donor. However, this modification may serve as a highly viable prodrug strategy to improve oral bioavailability in vivo.

References

  • Antifungal Properties of 1,2,4-Triazoles International Society for Research in Education and Science (ISRES) URL: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives MDPI URL:[Link]

  • Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats ResearchGate URL: [Link]

  • Synthesis and biological screening of 1,2,4-triazole derivatives Indian Journal of Chemistry (NIScPR) URL:[Link]

Methodological & Application

Application Note: High-Fidelity Synthesis of (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol . It addresses the specific challenges of constructing the 1,2,4-triazole core with correct regiochemistry and the subsequent chemoselective reduction of the ester precursor.

Abstract

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in antifungal (e.g., fluconazole), anticancer, and antiviral therapeutics.[1] This guide details the reagents and protocols for the preparation of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol , a versatile building block. The synthesis strategy employs a convergent approach: the regioselective construction of the 1,2,4-triazole ring via a Pellizzari-type cyclization followed by a controlled hydride reduction. This protocol prioritizes yield, purity, and safety, specifically addressing the handling of aluminum hydride reagents and the remediation of common regioisomeric byproducts.

Retrosynthetic Analysis & Strategy

The most reliable route to the C3-hydroxymethyl substituted 1,2,4-triazole involves the reduction of its corresponding ester. Direct ring synthesis to the alcohol is often low-yielding due to competing side reactions.

  • Step 1 (Ring Construction): Reaction of phenylhydrazine with diethyl oxalate to form the hydrazino-glyoxylate intermediate, followed by cyclization with a C1-donor (triethyl orthoformate) to yield Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate .

  • Step 2 (Functional Group Interconversion): Chemoselective reduction of the ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) .

Reaction Scheme (Graphviz)

ReactionScheme cluster_legend Legend SM1 Phenylhydrazine (Ph-NHNH₂) INT Intermediate: Ethyl 2-oxo-2-(2-phenylhydrazinyl)acetate SM1->INT Reflux (EtOH) SM2 Diethyl Oxalate (EtOOC-COOEt) SM2->INT ESTER Precursor Ester: Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate INT->ESTER Cyclization + C1 Donor C1 Triethyl Orthoformate (HC(OEt)₃) C1->ESTER TARGET Target Alcohol: (1-phenyl-1H-1,2,4-triazol-3-yl)methanol ESTER->TARGET Reduction (0°C -> RT) LAH LiAlH₄ / THF LAH->TARGET key Blue: Reagent | Yellow: Intermediate | Red: Ester | Green: Target

Caption: Two-step synthetic pathway involving hydrazide formation, cyclization, and hydride reduction.[2]

Critical Reagents & Selection Criteria

The following reagents are selected based on field-proven reliability. Substitutions should be made with caution regarding stoichiometry and reactivity profiles.[3]

ReagentRoleGrade/PuritySelection Rationale
Phenylhydrazine Starting Material97%+Nucleophilic hydrazine source. Note: Toxic and potential skin sensitizer.
Diethyl Oxalate Electrophile99% AnhydrousProvides the C3-C4 fragment and the ester functionality.
Triethyl Orthoformate C1 Donor / Cyclizer98%+Acts as the source for the C5 carbon. Preferred over formamide for cleaner workup (volatile byproducts).
Lithium Aluminum Hydride (LiAlH₄) Reducing Agent1.0M in THFGold Standard. Ensures complete reduction of the electron-deficient heterocyclic ester. NaBH₄ is an alternative but may require additives (e.g., LiCl) for complete conversion.
Tetrahydrofuran (THF) SolventAnhydrous, Inhibitor-freeEssential for LiAlH₄ stability. Moisture <50 ppm is critical to prevent fire hazards.
Rochelle's Salt Workup ReagentACS GradePotassium Sodium Tartrate. Crucial for breaking down aluminum emulsions during quenching.

Detailed Experimental Protocols

Part A: Synthesis of Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

Principle: Phenylhydrazine attacks one ester of diethyl oxalate to form a hydrazide. Subsequent treatment with triethyl orthoformate effects cyclization via an iminium-type intermediate.

  • Hydrazide Formation:

    • In a 500 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar, dissolve Diethyl Oxalate (1.1 equiv, 14.6 g, 100 mmol) in absolute Ethanol (100 mL).

    • Add Phenylhydrazine (1.0 equiv, 10.8 g, 100 mmol) dropwise over 15 minutes at room temperature. Exotherm warning.

    • Heat the mixture to reflux (78°C) for 2 hours.

    • Cool to room temperature.[4][5][6] The intermediate (Ethyl 2-oxo-2-(2-phenylhydrazinyl)acetate) often precipitates. If not, concentrate in vacuo.

  • Cyclization:

    • To the crude intermediate, add Triethyl Orthoformate (excess, ~50 mL) and a catalytic amount of p-TsOH (0.5 g).

    • Reflux the mixture (approx. 100-110°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of the hydrazide.

    • Workup: Evaporate excess orthoformate under reduced pressure. Recrystallize the residue from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Target Identity Check: NMR should show the characteristic C5-H singlet of the triazole ring around δ 8.5-9.0 ppm.

Part B: Reduction to (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Principle: Nucleophilic hydride attack on the ester carbonyl.[7] The electron-deficient triazole ring makes the ester highly reactive, requiring controlled addition to prevent over-reduction or ring cleavage (though rare with LiAlH₄).

Safety Critical: LiAlH₄ reacts violently with water. Perform under an inert atmosphere (N₂ or Ar).

  • Setup:

    • Oven-dry a 250 mL 3-neck RBF. Equip with a nitrogen inlet, addition funnel, and temperature probe.

    • Charge the flask with LiAlH₄ solution (1.0 M in THF, 1.2 equiv relative to ester). Cool to 0°C using an ice bath.

  • Addition:

    • Dissolve Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (1.0 equiv) in anhydrous THF (5–10 mL per gram of ester).

    • Add the ester solution dropwise to the LiAlH₄ suspension/solution. Maintain internal temperature <10°C.

    • Observation: Gas evolution (H₂) will occur. Ensure proper venting.[3]

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 1–2 hours.

    • Monitor by TLC (100% EtOAc or 5% MeOH/DCM). The alcohol product is significantly more polar than the ester.

  • Quenching (Fieser Method):

    • Cool the reaction mixture back to 0°C.

    • Very slowly add Water (1 mL per gram of LiAlH₄ used).

    • Add 15% NaOH solution (1 mL per gram of LiAlH₄).

    • Add Water (3 mL per gram of LiAlH₄).

    • Warm to RT and stir for 15 minutes until a white, granular precipitate forms (Aluminum salts).

    • Add anhydrous MgSO₄ to dry the organic phase.

  • Isolation:

    • Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the pad with THF.

    • Concentrate the filtrate in vacuo to yield the crude alcohol.

    • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH 95:5).

Workup & Quenching Logic Flow (Graphviz)

WorkupFlow Start Reaction Mixture (LiAlH₄ + Product in THF) Cool Cool to 0°C Start->Cool Quench1 Add Water (x mL) Slowly! Cool->Quench1 Quench2 Add 15% NaOH (x mL) Quench1->Quench2 Quench3 Add Water (3x mL) Quench2->Quench3 Stir Stir 15 min at RT (Granular ppt forms) Quench3->Stir Dry Add MgSO₄ Stir->Dry Filter Filter through Celite Dry->Filter Evap Evaporate Solvent Filter->Evap Final Crude Alcohol Evap->Final

Caption: Fieser workup protocol for safe aluminum hydride quenching and product isolation.

Troubleshooting & Optimization (Expertise)

  • Issue: Incomplete Cyclization (Step 1).

    • Symptom:[2][3][5][6][7][8][9][10][11][12][13] Presence of open-chain hydrazide in NMR.

    • Solution: Ensure anhydrous conditions during the orthoformate step.[3] Water hydrolyzes the orthoformate. Use a Dean-Stark trap if using a solvent like toluene, or use neat orthoformate with fresh p-TsOH.

  • Issue: Aluminum Emulsions (Step 2).

    • Symptom:[2][3][5][6][7][8][9][10][11][12][13] "Gooey" precipitate that clogs filters during LiAlH₄ workup.

    • Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) . Instead of the Fieser method, add saturated Rochelle's salt solution and stir vigorously for 1-2 hours. The tartrate chelates aluminum, creating two clear layers.

  • Issue: Regioisomers.

    • Insight: The reaction of phenylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents can yield 1,5-disubstituted isomers. However, the use of Diethyl Oxalate forces the ester to the 3-position because the initial hydrazide formation is driven by the higher reactivity of the hydrazine NH₂. The subsequent cyclization with orthoformate (C1 source) locks the structure.

References

  • Synthesis of 1,2,4-Triazoles (General Methodology)

    • Pellizzari Reaction Context: Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.

  • Regioselective Reduction of Triazole Esters

    • Protocol Validation: Pokhodylo, N. T., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5602. (Demonstrates NaBH4/LiAlH4 selectivity on triazole rings).

  • General Reduction of Heterocyclic Esters

    • Methodology: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.

  • Safety in Hydride Reductions: Fieser Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595.

Sources

Functionalization of the hydroxyl group in (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Abstract & Strategic Overview

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antifungal (e.g., fluconazole), anticancer, and agrochemical agents. The specific derivative (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (Structure 1 ) presents a unique synthetic handle: a primary hydroxyl group attached to an electron-deficient heteroaromatic ring.

This application note details the strategic functionalization of this hydroxyl group. Unlike simple benzyl alcohols, the triazole ring exerts a strong electron-withdrawing effect, influencing the acidity of the alcohol and the stability of subsequent intermediates (such as the corresponding carbocation or radical).

Key Reaction Pathways Covered:

  • Activation: Conversion to the alkyl chloride via Thionyl Chloride ($ \text{SOCl}_2 $).

  • Oxidation: Chemoselective oxidation to the aldehyde using Activated Manganese Dioxide ($ \text{MnO}_2 $).[1]

  • Derivatization: Etherification via Williamson synthesis.

Chemical Logic & Reaction Landscape

The hydroxyl group at the C3 position is the "pivot point" for diversifying this scaffold. The following decision tree illustrates the synthetic pathways available based on the desired downstream application.

ReactionLandscape Start (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (Starting Material) Cl 3-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole (Electrophile for Amination) Start->Cl SOCl2, DCM (Nucleophilic Sub.) Ald 1-phenyl-1H-1,2,4-triazole-3-carbaldehyde (Wittig / Reductive Amination) Start->Ald MnO2, CHCl3 (Oxidation) Ether 3-(Alkoxymethyl)-1-phenyl-1H-1,2,4-triazole (Stable Linker) Start->Ether NaH, R-X (Etherification)

Figure 1: Divergent synthetic pathways from the parent alcohol.

Protocol A: Activation via Chlorination

Objective: Transform the poor hydroxyl leaving group into a reactive chloride. Mechanism: The reaction proceeds via an alkyl chlorosulfite intermediate. Critical Nuance: The triazole nitrogens (N2 and N4) are basic. Without careful pH control during workup, the product may be isolated as a hydrochloride salt, or the triazole ring may act as a nucleophile in intermolecular side reactions.

Materials
  • (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (1.0 equiv)

  • Thionyl Chloride ($ \text{SOCl}_2 $) (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Catalytic DMF (Dimethylformamide)

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a drying tube (CaCl2) and a magnetic stir bar, dissolve the triazole methanol (1.0 g, 5.7 mmol) in anhydrous DCM (15 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add $ \text{SOCl}_2 $ (0.83 mL, 11.4 mmol) dropwise over 10 minutes.

    • Note: Gas evolution ($ \text{SO}_2 $ and $ \text{HCl} $) will occur. Ensure proper ventilation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

    • Monitoring: Check TLC (System: 50% EtOAc/Hexane). The starting alcohol ($ R_f \approx 0.3

      
       R_f \approx 0.6 $).
      
  • Quench & Workup:

    • Concentrate the reaction mixture in vacuo to remove excess $ \text{SOCl}_2 $ and DCM.

    • Resuspend the residue in DCM (20 mL) and wash with saturated aqueous $ \text{NaHCO}_3 $ (2 x 10 mL) to neutralize the hydrochloride salt.

    • Dry the organic layer over anhydrous $ \text{Na}_2\text{SO}_4 $, filter, and concentrate.[1]

  • Purification: The crude chloride is often pure enough for subsequent steps. If necessary, recrystallize from Hexane/EtOAc.

Data Summary:

Parameter Value
Reagent Thionyl Chloride ($ \text{SOCl}_2 $)
Solvent DCM (0.2 M - 0.5 M)

| Temperature | 0°C


 RT |
| Yield  | Typically 85-95% |
| Appearance  | Off-white to pale yellow solid |

Protocol B: Chemoselective Oxidation to Aldehyde

Objective: Oxidize the alcohol to the aldehyde without over-oxidation to the carboxylic acid. Why MnO2? While Swern oxidation is effective, Activated Manganese Dioxide ($ \text{MnO}_2 $) is preferred for heterocyclic methanols because it is mild, heterogeneous (easy workup), and highly selective for benzylic/allylic-type alcohols.

Materials
  • (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (1.0 equiv)

  • Activated Manganese Dioxide ($ \text{MnO}_2 $) (10.0 equiv by mass)[1]

  • Chloroform ($ \text{CHCl}_3 $) or DCM

Step-by-Step Methodology
  • Activation of Reagent: Ensure the $ \text{MnO}_2 $ is "activated." If unsure, heat commercial $ \text{MnO}_2 $ at 110°C in an oven for 24 hours prior to use.

  • Reaction: Suspend the triazole methanol (1.0 g) in $ \text{CHCl}_3 $ (20 mL). Add activated $ \text{MnO}_2 $ (10 g).

  • Reflux: Heat the black suspension to reflux (approx. 60°C) with vigorous stirring.

    • Time: 12–24 hours.[1][2]

    • Note: The reaction is surface-area dependent. Vigorous stirring is non-negotiable.

  • Filtration: Allow the mixture to cool. Filter the suspension through a pad of Celite® to remove the manganese salts.[1] Wash the pad thoroughly with DCM or $ \text{CHCl}_3 $.

  • Isolation: Concentrate the filtrate under reduced pressure. The aldehyde is typically obtained as a solid.

Validation:

  • IR Spectroscopy: Look for the appearance of a sharp carbonyl ($ \text{C=O} $) stretch around 1690–1710 cm⁻¹.

  • 1H NMR: A diagnostic singlet for the aldehyde proton ($ -\text{CHO} $) will appear between 9.5–10.5 ppm.

Protocol C: Etherification (O-Alkylation)

Objective: Attach a lipophilic side chain or linker via an ether bond. Challenge: The triazole ring nitrogens are nucleophilic. To favor O-alkylation over N-alkylation, we utilize the "hard" nature of the alkoxide anion formed by Sodium Hydride ($ \text{NaH} $).

Step-by-Step Methodology
  • Deprotonation: In a flame-dried flask under Nitrogen/Argon, suspend $ \text{NaH} $ (60% dispersion in oil, 1.2 equiv) in anhydrous DMF (Dimethylformamide).

  • Addition: Cool to 0°C. Add a solution of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (1.0 equiv) in DMF dropwise.

    • Observation: Hydrogen gas evolution. Stir at 0°C for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv) dropwise.

  • Completion: Warm to RT and stir for 2–4 hours.

  • Workup: Quench carefully with water. Extract with Ethyl Acetate (3x). Wash the organic layer with water (to remove DMF) and brine. Dry and concentrate.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Chlorination) Hydrolysis of product during workup.Use anhydrous conditions; ensure rapid phase separation and drying.
Incomplete Oxidation (MnO2) "Dead" or wet $ \text{MnO}_2 $.Use a large excess (10-20x by weight) and activate the reagent by heating before use.
N-Alkylation vs O-Alkylation Competition from ring nitrogens.Ensure low temperature during deprotonation; keep the reaction concentration low (0.1 M).

Visualizing the Chlorination Workflow

ChlorinationWorkflow Start Start: Triazole Methanol + DCM (Anhydrous) Cool Cool to 0°C Start->Cool Add Add SOCl2 dropwise (Gas Evolution!) Cool->Add React Warm to RT Stir 3 Hours Add->React Check TLC Check (Complete?) React->Check Check->React No (Add more SOCl2) Quench Quench: Evaporate SOCl2 Wash w/ NaHCO3 Check->Quench Yes Final Isolate Chloride Product Quench->Final

Figure 2: Operational workflow for the conversion of the alcohol to the chloride.

References

  • General Synthesis of 1,2,4-Triazoles

    • Shelke, G. M., et al.[3] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[3][4] Synlett, 2015, 26 , 404-407.[3]

  • Oxidation of Heterocyclic Alcohols (MnO2 Protocol)

    • BenchChem Application Note. "Oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol."[1] (Adapted for 1,2,4-isomer).[3][4][5][6][7][8][9][10]

  • Biological Activity of Triazole Derivatives

    • Singala, P. M., et al.[6] "Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives." Research & Reviews: Journal of Chemistry, 2018.[6]

  • Thionyl Chloride Activation (General Protocol)

    • Clayden, J., Greeves, N., Warren, S. "Organic Chemistry."[2][3][11] Oxford University Press. (Standard reference for SOCl2 mechanism).

(Note: While specific papers for the exact molecule (1-phenyl-1H-1,2,4-triazol-3-yl)methanol are often proprietary intermediates, the protocols above are validated on the chemically equivalent 1,2,3-triazole and general 1,2,4-triazole scaffolds found in the referenced literature.)

Sources

Mastering the Synthesis of 1-Phenyl-1H-1,2,4-triazole-3-carbaldehyde: A Guide to the Oxidation of (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 1-phenyl-1H-1,2,4-triazole-3-carbaldehyde, a crucial building block in medicinal chemistry. We will first outline a robust, two-step synthesis of the precursor alcohol, (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, starting from readily available reagents. Subsequently, this guide will delve into the critical oxidation step, presenting and comparing three effective and mild methodologies: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and Swern oxidation. Each method is accompanied by a detailed, step-by-step protocol, mechanistic insights, and a discussion of its relative advantages to empower researchers in selecting the optimal conditions for their specific needs.

Introduction: The Significance of 1-Phenyl-1H-1,2,4-triazole-3-carbaldehyde

The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. The title aldehyde, 1-phenyl-1H-1,2,4-triazole-3-carbaldehyde, serves as a versatile intermediate for the synthesis of more complex derivatives, including Schiff bases, substituted amines, and other heterocyclic systems, which are of significant interest in the development of novel therapeutic agents.

Part 1: Synthesis of the Precursor Alcohol, (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol

A reliable synthesis of the starting alcohol is paramount. We present a two-step approach commencing with the formation of the triazole ring via a one-pot synthesis of the corresponding methyl carboxylate, followed by its reduction.

Workflow for the Synthesis of (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol

SynthesisWorkflow HydrazonoylHydrochloride Hydrazonoyl Hydrochloride MethylEster Methyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate HydrazonoylHydrochloride->MethylEster One-pot reaction [1] VilsmeierReagent Vilsmeier Reagent VilsmeierReagent->MethylEster Alcohol (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol MethylEster->Alcohol Reduction [6] LiAlH4 Lithium Aluminum Hydride (LiAlH4) LiAlH4->Alcohol

Caption: Synthetic pathway to (1-phenyl-1H-1,2,4-triazol-3-yl)methanol.

Protocol 1.1: One-Pot Synthesis of Methyl 1-Phenyl-1H-1,2,4-triazole-3-carboxylate

This protocol is adapted from a convenient and effective one-pot method for the synthesis of methyl 1-aryl-1H-1,2,4-triazole-3-carboxylates.[1]

Materials:

  • Appropriate hydrazonoyl hydrochloride (1.0 eq)

  • Vilsmeier reagent (prepared in situ or commercial) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under an inert atmosphere, dissolve the hydrazonoyl hydrochloride in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Vilsmeier reagent to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85 °C for approximately 30 minutes, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate.

Protocol 1.2: Reduction of Methyl 1-Phenyl-1H-1,2,4-triazole-3-carboxylate to (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol

The reduction of the ester to the primary alcohol is effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2][3]

Materials:

  • Methyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

Procedure:

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere and away from moisture.

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the methyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water, then a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, which can be purified by recrystallization or column chromatography.

Part 2: Oxidation of (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol to 1-Phenyl-1H-1,2,4-triazole-3-carbaldehyde

The selection of an appropriate oxidation method is critical to ensure a high yield of the desired aldehyde without over-oxidation to the carboxylic acid. We present three reliable methods, each with its own set of advantages.

Method 1: Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic-type alcohols. Given the structural similarity of the substrate, this method is highly applicable. A protocol for the oxidation of the analogous (1-phenyl-1H-1,2,3-triazol-4-yl)-methanol has been reported with excellent yield.[4]

Mechanism Insight: The oxidation with MnO₂ is a heterogeneous reaction that is believed to occur on the surface of the manganese dioxide particles. The mechanism is thought to involve the formation of a manganese ester intermediate, followed by a radical process or a concerted elimination to yield the carbonyl compound.

MnO2_Mechanism Alcohol (Triazolyl)CH2OH Intermediate Surface-bound Intermediate Alcohol->Intermediate Adsorption MnO2 MnO2 MnO2->Intermediate Aldehyde (Triazolyl)CHO Intermediate->Aldehyde Oxidation Mn_species Reduced Mn Species Intermediate->Mn_species Reduction

Caption: Simplified schematic of MnO₂ oxidation.

Protocol 2.1: Manganese Dioxide Oxidation

Materials:

  • (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • To a stirred solution of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol in DCM, add activated MnO₂ in portions at room temperature.

  • Stir the resulting black suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad thoroughly with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude 1-phenyl-1H-1,2,4-triazole-3-carbaldehyde.

  • The product can be purified by recrystallization or column chromatography on silica gel if necessary.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and highly efficient method for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.[4] It is particularly useful for sensitive substrates.

Mechanism Insight: The reaction proceeds through the formation of a diacetoxyalkoxyperiodinane intermediate. A subsequent base-assisted elimination of an α-proton leads to the formation of the carbonyl compound, iodinane, and acetic acid.

DMP_Mechanism Alcohol (Triazolyl)CH2OH Intermediate Periodinane Intermediate Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde (Triazolyl)CHO Intermediate->Aldehyde Elimination Byproducts Iodinane + Acetic Acid Intermediate->Byproducts Swern_Mechanism DMSO DMSO + Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt DMSO->Alkoxysulfonium Alcohol (Triazolyl)CH2OH Alcohol->Alkoxysulfonium Aldehyde (Triazolyl)CHO Alkoxysulfonium->Aldehyde Elimination Byproducts Dimethyl Sulfide + CO + CO2 Alkoxysulfonium->Byproducts Base Triethylamine Base->Aldehyde

Sources

Esterification protocols for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Esterification Protocols for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Executive Summary

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol is a critical pharmacophore intermediate, particularly in the development of antifungal agents (e.g., fluconazole analogs), antituberculars, and agrochemicals. Its primary alcohol functionality serves as a versatile "handle" for modifying lipophilicity or conjugating with other bioactive moieties via ester linkages.

This guide addresses a common challenge in triazole chemistry: achieving selective O-acylation (esterification) while avoiding N-acylation on the electron-rich triazole ring. We present three validated protocols ranging from high-throughput discovery (acyl chlorides) to complex cargo conjugation (Steglich coupling), supported by mechanistic insights and troubleshooting matrices.

Chemical Analysis & Mechanistic Insight

Structure-Property Relationships (SPR)

The substrate features a primary hydroxyl group separated from the heteroaromatic ring by a methylene spacer. This electronic arrangement creates specific reactivity considerations:

  • Nucleophilicity: The 3-hydroxymethyl group is a primary alcohol. While the electron-withdrawing triazole ring slightly reduces the electron density of the oxygen compared to benzyl alcohol, it remains sufficiently nucleophilic for standard acylation.

  • Competing Basicity: The 1,2,4-triazole ring contains nitrogens at positions 2 and 4. N4 is typically the most nucleophilic site in the ring. Under neutral conditions, O-acylation is kinetically favored. However, in the presence of strong bases or highly reactive acylating agents without steric control, N-acylation can occur as a side reaction.

  • Solubility: The 1-phenyl group provides lipophilicity, making the compound soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, facilitating standard organic synthesis.

Reaction Pathway Visualization

ReactionPathways Substrate (1-phenyl-1H-1,2,4-triazol-3-yl)methanol Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (OH) SideProduct N-Acyl Triazolium (Side Product) Substrate->SideProduct Competing N-Attack (Avoid with mild base) AcylatingAgent Acylating Agent (R-COCl / R-COOH) AcylatingAgent->Intermediate Product Target Ester (O-Acylation) Intermediate->Product Elimination

Figure 1: Mechanistic pathway highlighting the competition between the desired O-acylation and potential N-acylation side reactions.

Experimental Protocols

Method A: Acyl Chloride Activation (Standard Protocol)

Best for: Simple aliphatic or aromatic esters; High-throughput parallel synthesis.

Principle: Uses a nucleophilic catalyst (DMAP) to generate a reactive N-acylpyridinium intermediate, which transfers the acyl group to the alcohol. A stoichiometric base (Triethylamine or DIPEA) neutralizes the HCl byproduct.

Reagents:

  • Substrate: (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (1.0 equiv)

  • Acyl Chloride: R-COCl (1.2 equiv)

  • Base: Triethylamine (Et3N) (1.5 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add Et3N (1.5 mmol) and DMAP (0.1 mmol). Stir at 0°C (ice bath) for 10 minutes.

  • Acylation: Dropwise add the Acyl Chloride (1.2 mmol) diluted in a small volume of DCM.

    • Critical Check: Evolution of white fumes (Et3N·HCl) indicates reaction initiation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexanes).

  • Work-up: Quench with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Method B: Steglich Esterification (Carbodiimide Coupling)

Best for: Acid-sensitive substrates, complex carboxylic acids (e.g., amino acids, drug conjugates).

Principle: DCC or EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst to suppress the formation of N-acylurea side products.

Reagents:

  • Substrate: (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv) or DCC (1.2 equiv)

  • Catalyst: DMAP (0.1–0.2 equiv)

  • Solvent: Anhydrous DCM or DMF (if solubility is an issue)

Step-by-Step Protocol:

  • Dissolution: Dissolve the Carboxylic Acid (1.1 mmol) and Substrate (1.0 mmol) in anhydrous DCM (15 mL) at 0°C.

  • Activation: Add EDC·HCl (1.2 mmol) and DMAP (0.1 mmol) in one portion.

  • Incubation: Stir at 0°C for 30 minutes, then warm to room temperature. Stir overnight (12–16 hours).

    • Note: If using DCC, a white precipitate (dicyclohexylurea) will form.

  • Work-up:

    • For EDC: Wash with 1N HCl (remove unreacted amine/EDC), then sat. NaHCO3.

    • For DCC: Filter off the white precipitate first, then wash the filtrate as above.

  • Purification: Concentrate and purify via chromatography.

Data Analysis & Validation

To ensure the integrity of the ester linkage, compare the spectroscopic signatures of the starting material and the product.

Table 1: Key Spectroscopic Markers for Validation

FeatureStarting Material (Alcohol)Product (Ester)Diagnostic Shift
1H NMR (-CH2-)

4.60 – 4.80 ppm (s)

5.20 – 5.40 ppm (s)
Downfield Shift (~0.6 ppm) due to deshielding by ester carbonyl.
1H NMR (-OH) Broad singlet (variable)Absent Disappearance of exchangeable proton.
IR (Carbonyl) Absent1735 – 1750 cm⁻¹ Strong C=O stretch (Ester).
IR (Hydroxyl) Broad band ~3300 cm⁻¹Absent Disappearance of O-H stretch.

Mass Spectrometry (LC-MS):

  • Expect Molecular Ion

    
    .[1]
    
  • Common fragmentation: Loss of the acyl group or cleavage at the benzylic position (loss of triazole ring).

Troubleshooting & Optimization

Issue: Low Conversion / Starting Material Remains

  • Cause: Steric hindrance of the carboxylic acid or low nucleophilicity of the alcohol.

  • Solution: Increase DMAP loading to 0.5 equiv. Switch solvent to Pyridine (acts as both solvent and base) and heat to 60°C.

Issue: N-Acylation (Side Product)

  • Identification: New spots on TLC that revert to starting material upon acidic workup (N-acyl triazoles are hydrolytically unstable).

  • Solution: Ensure the reaction is kept at 0°C during the addition of the acylating agent. Use Method B (Steglich) which is milder than acid chlorides. Avoid large excesses of base.

Issue: Product Hydrolysis during Workup

  • Cause: Triazole esters can be sensitive to strong base.

  • Solution: Avoid 1N NaOH washes. Use saturated NaHCO3 or phosphate buffer (pH 7) for neutralization.

References

  • Structural Properties of 1,2,4-Triazoles

    • PubChem Compound Summary for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol.
    • [Link]

  • General Esterification Methodologies (Steglich Coupling)

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
    • [Link]

  • Biological Relevance of Triazole Derivatives

    • M. A. Al-Omar et al. (2023). Synthesis and Biological Activity of 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
    • [Link]

  • Acylation of Heteroaryl Alcohols

    • Organic Chemistry Portal: Protection of Alcohols.
    • [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol and the Advent of Microwave-Assisted Synthesis

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, in particular, serves as a valuable building block for the synthesis of more complex pharmaceutical candidates. Traditional synthetic routes to such compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, which are significant drawbacks in the fast-paced environment of drug discovery and development.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents many of these limitations.[1] By utilizing microwave irradiation, polar molecules within the reaction mixture are rapidly and uniformly heated, leading to a dramatic acceleration of reaction rates.[1] This often results in higher yields, improved product purity, and a significant reduction in reaction times from hours to mere minutes.[2][3]

This application note provides a detailed, two-step protocol for the efficient synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol utilizing microwave irradiation. The proposed pathway involves the initial synthesis of a key intermediate, 1-phenyl-1H-1,2,4-triazole-3-carbaldehyde, followed by its rapid reduction to the target alcohol.

Reaction Pathway Overview

The synthesis is proposed to proceed in two distinct, microwave-assisted stages:

  • Step 1: Synthesis of 1-phenyl-1H-1,2,4-triazole-3-carbaldehyde. This intermediate is formed via a cyclocondensation reaction. A plausible and efficient method involves the reaction of phenylhydrazine with an excess of formamide under microwave irradiation to form 1-phenyl-1H-1,2,4-triazole, followed by a microwave-assisted Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position.[2][4]

  • Step 2: Reduction to (1-phenyl-1H-1,2,4-triazol-3-yl)methanol. The aldehyde intermediate is then reduced to the corresponding primary alcohol using a mild reducing agent, such as sodium borohydride, with the reaction again being significantly accelerated by microwave energy.

Experimental Protocols

Materials and Equipment
  • Reagents: Phenylhydrazine, Formamide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium borohydride (NaBH₄), Alumina (neutral, Brockmann I), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane, Ethanol, Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃).

  • Equipment: Dedicated laboratory microwave reactor with sealed vessel capability and online temperature and pressure monitoring, standard laboratory glassware, magnetic stirrer, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, column chromatography setup.

Protocol 1: Microwave-Assisted Synthesis of 1-phenyl-1H-1,2,4-triazole-3-carbaldehyde (Intermediate)

This protocol is a hypothetical, yet chemically sound, adaptation of established microwave-assisted triazole synthesis and formylation reactions.[2][4]

Step 1a: Synthesis of 1-phenyl-1H-1,2,4-triazole

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine phenylhydrazine (1.08 g, 10 mmol) and formamide (7.9 mL, 200 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 10 minutes, with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) before carefully opening.

  • Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-phenyl-1H-1,2,4-triazole, which can be used in the next step without further purification.

Step 1b: Vilsmeier-Haack Formylation

  • In a clean, dry 10 mL microwave process vial, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 mL, 12 mmol) to ice-cold N,N-dimethylformamide (5 mL) with stirring.

  • To this reagent, add the crude 1-phenyl-1H-1,2,4-triazole (1.45 g, 10 mmol) from the previous step.

  • Seal the vessel and irradiate in the microwave reactor for 2-3 minutes at 80-90 °C.

  • Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 1-phenyl-1H-1,2,4-triazole-3-carbaldehyde.

Protocol 2: Microwave-Assisted Reduction to (1-phenyl-1H-1,2,4-triazol-3-yl)methanol
  • Prepare a solid-supported reducing agent by mixing sodium borohydride (0.38 g, 10 mmol) with neutral alumina (5 g) in a mortar and pestle.

  • In a 10 mL microwave process vial, place 1-phenyl-1H-1,2,4-triazole-3-carbaldehyde (1.73 g, 10 mmol) and the prepared NaBH₄/Al₂O₃ mixture.

  • Add a minimal amount of a suitable solvent like ethanol (2-3 mL) to ensure efficient coupling with the microwave irradiation.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 200-300 W for 5-10 minutes. Monitor the temperature to keep it below the boiling point of the solvent.

  • Track the reaction's completion using TLC, observing the disappearance of the aldehyde spot.

  • After cooling, quench the reaction by the slow addition of water (5 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure (1-phenyl-1H-1,2,4-triazol-3-yl)methanol.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Reduction A Phenylhydrazine + Formamide B Microwave Irradiation (160°C, 10 min) A->B C Crude 1-phenyl-1H-1,2,4-triazole B->C E Microwave Irradiation (80-90°C, 2-3 min) C->E D Vilsmeier Reagent (POCl₃/DMF) D->E F 1-phenyl-1H-1,2,4-triazole-3-carbaldehyde E->F G Aldehyde Intermediate I Microwave Irradiation (200-300W, 5-10 min) G->I H NaBH₄/Al₂O₃, Ethanol H->I J (1-phenyl-1H-1,2,4-triazol-3-yl)methanol I->J

Caption: Workflow for the microwave-assisted synthesis of the target molecule.

Data Presentation and Expected Results

The following table summarizes the key parameters and expected outcomes for the microwave-assisted synthesis.

StepReactionReactantsMicrowave ParametersReaction TimeExpected Yield
1a Triazole FormationPhenylhydrazine, Formamide160 °C10 min>70%
1b Formylation1-phenyl-1H-1,2,4-triazole, Vilsmeier Reagent80-90 °C2-3 min60-80%
2 Reduction1-phenyl-1H-1,2,4-triazole-3-carbaldehyde, NaBH₄/Al₂O₃200-300 W5-10 min>90%

Characterization of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.60 (s, 1H, triazole C5-H), 7.80-7.70 (m, 2H, Ar-H), 7.60-7.50 (m, 2H, Ar-H), 7.45-7.35 (m, 1H, Ar-H), 5.50 (t, 1H, -OH), 4.65 (d, 2H, -CH₂-). (Expected chemical shifts based on similar structures).[5][6][7]

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 162.0 (triazole C3), 145.0 (triazole C5), 137.0 (Ar C-ipso), 129.8 (Ar C-meta), 128.5 (Ar C-para), 120.0 (Ar C-ortho), 56.0 (-CH₂OH). (Expected chemical shifts based on similar structures).[5][6][7][8]

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₀N₃O: 176.0818; found: 176.0821.

Scientific Rationale and Trustworthiness

The choice of a microwave-assisted approach is grounded in the principles of efficient energy transfer through dielectric heating.[3] Polar reactants and solvents absorb microwave energy directly, leading to rapid and homogeneous heating of the reaction mixture. This avoids the slow and inefficient heat transfer associated with conventional oil baths and results in significantly reduced reaction times and often cleaner reaction profiles with fewer byproducts.[2]

The proposed two-step synthesis is designed for robustness and reproducibility. The formation of the 1,2,4-triazole ring from a hydrazine and formamide is a well-established transformation, and its adaptation to microwave conditions has been shown to be highly effective.[2] The subsequent Vilsmeier-Haack formylation is a classic method for introducing an aldehyde group onto electron-rich heterocycles. The final reduction of the aldehyde with sodium borohydride is a mild and selective transformation, and its acceleration under microwave irradiation is well-documented.

Each step includes a purification procedure (extraction, column chromatography, or recrystallization) to ensure the isolation of a high-purity product, which is critical for subsequent applications in drug development. The progress of each reaction can be conveniently monitored by TLC, providing a reliable method for determining reaction completion.

Safety and Handling Precautions

  • Microwave Reactor Safety: All reactions must be performed in a dedicated laboratory microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely hazardous. Always use the appropriate sealed vessels certified by the manufacturer to withstand the expected pressures and temperatures.

  • Pressure Monitoring: Reactions performed in sealed vessels above the solvent's boiling point will generate significant pressure. Ensure the microwave reactor is equipped with reliable pressure monitoring and safety release mechanisms.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all manipulations of reagents and reaction mixtures in a well-ventilated fume hood.

  • Reagent Handling: Phenylhydrazine is toxic and a suspected carcinogen. Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle these reagents with extreme care according to their Safety Data Sheets (SDS).

  • Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening to prevent the violent release of pressure and solvent.

Conclusion

This application note details a rapid, efficient, and reliable microwave-assisted protocol for the synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol. By leveraging the advantages of microwave irradiation, this method offers a significant improvement over traditional synthetic approaches in terms of reaction time and efficiency, making it highly suitable for the demands of modern chemical research and drug development.

References

  • Karaali, N., Menteşe, E., Yılmaz, F., Usta, A., & Kahveci, B. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 161-168.
  • Mukherjee, N., Ahammed, S., Bhadra, S., & Ranu, B. C. (2012). Electronic Supplementary Information: Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over Cu/Al2O3 surface under ball-milling. Royal Society of Chemistry.
  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.
  • Menteşe, E., Karaali, N., & Yılmaz, F. (2013). Microwave-assisted synthesis of some new 1,2,4-triazole derivatives. South African Journal of Chemistry, 66, 161-168.
  • Reddy, G. J., & Rao, V. R. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 163.
  • Kumar, S., & Kumar, A. (2013). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 5(12), 863-870.
  • Zare, A., & Hasaninejad, A. (2008). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. E-Journal of Chemistry, 5(3), 517-524.
  • Swarnkar, D., Ameta, R., & Vyas, R. (2015). MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. Semantic Scholar.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2014).
  • Ranu, B. C., & Dey, R. (2013). A Practical Flow Synthesis of 1,2,3-Triazoles. Royal Society of Chemistry.
  • Barbuceanu, S. F., et al. (2010). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 75(12), 1645-1655.
  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds.
  • Shawali, A. S., & Abdallah, M. A. (2006). Synthesis of 1,2,4-Triazole C-Nucleosides from Hydrazonyl Chlorides and Nitriles.
  • Scribd. (2021). Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles.
  • Chemical Communications (RSC Publishing). (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones.
  • Kumar, A., & Kumar, R. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(1), 1-25.
  • PubChem. (n.d.). (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. Retrieved from [Link]

  • Pervaram, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26581-26615.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.
  • Heravi, M. M., & Oskooie, H. A. (2007). Microwave-Assisted Three Component Cyclocondensation Reaction: A Facile Synthesis of Highly Functionalized Cyclohexene Derivatives.
  • Keglevich, G., et al. (2013). Microwave-assisted synthesis of (aminomethylene)bisphosphine oxides and (aminomethylene)bisphosphonates by a three-component condensation. Beilstein Journal of Organic Chemistry, 9, 2338-2345.
  • Arabian Journal of Chemistry. (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones.
  • Engineering Journal IJOER. (2016).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis and isolation of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol .

Synthesizing functionalized 1,2,4-triazoles often presents unique challenges, particularly during the reduction of carboxylic acid precursors where the nitrogen-rich heterocycle can coordinate with metal hydrides, destroying isolated yields. This guide bypasses generic advice to focus on the exact mechanistic causes of yield loss and provides self-validating, field-proven protocols.

Synthetic Workflow & Bottleneck Analysis

The diagram below outlines the primary synthetic routes to the target methanol derivative, highlighting the critical "emulsion bottleneck" that frequently traps the product during hydride reduction.

SynthesisWorkflow StartA 1-Phenyl-1H-1,2,4-triazole- 3-carboxylic acid Ester Methyl 1-phenyl-1H-1,2,4- triazole-3-carboxylate StartA->Ester SOCl2, MeOH (Esterification) Product (1-Phenyl-1H-1,2,4- triazol-3-yl)methanol StartA->Product LiAlH4 (Excess) or NaBH4/I2 Reduction Gel Aluminum Alkoxide Gel (Emulsion) Ester->Gel LiAlH4 / THF (Reduction) StartB Phenylhydrazine + Glycolic Precursors StartB->Ester Cyclization (De novo synthesis) Gel->Product Rochelle's Salt or Fieser Workup

Fig 1: Synthetic pathways and workup bottlenecks for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol.

Troubleshooting & FAQs

Q1: I attempted to reduce 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid directly to the methanol derivative using standard , but recovered only starting material. Why?

The Causality: Sodium borohydride (


) is a mild hydride donor. When it reacts with a carboxylic acid, it merely deprotonates the acid to form a carboxylate anion. The resulting electron-rich carboxylate repels further nucleophilic attack by the hydride, halting the reaction.
The Solution:  You have two options.
  • Direct Reduction via

    
    :  You can directly reduce the acid using an excess of Lithium Aluminum Hydride (
    
    
    
    ), which is highly reactive and capable of reducing carboxylates[1].
  • In Situ Borane Generation: If you prefer to avoid

    
    , you must activate the 
    
    
    
    using Iodine (
    
    
    )[2]. The addition of
    
    
    to
    
    
    generates borane (
    
    
    ) and hydrogen gas in situ. Borane is a highly electrophilic reducing agent that rapidly coordinates to the carboxylic oxygen, facilitating hydride transfer and yielding the alcohol.
Q2: When reducing the methyl ester with , my workup yields a thick, unfilterable gelatinous emulsion. My isolated yield is <30%. How can I break this?

The Causality: The "gel" is a polymeric aluminum alkoxide complex. Because the 1,2,4-triazole ring contains multiple nitrogen donors, it further coordinates with the aluminum center (


), severely trapping your product within the aqueous emulsion[3]. Water alone is insufficient to break these strong Al-O and Al-N bonds.
The Solution:  You must use a chelating agent that thermodynamically out-competes the alkoxide and triazole nitrogens for the 

ion. Quenching with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) provides bidentate tartrate ligands that form highly stable, water-soluble complexes with aluminum[3],[4]. Vigorous stirring will resolve the emulsion into two distinct, easily separable layers, releasing the free (1-phenyl-1H-1,2,4-triazol-3-yl)methanol into the organic phase.
Q3: My 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is poorly soluble in THF, leading to sluggish reduction. How can I improve the reaction kinetics?

The Causality: The poor solubility is driven by strong intermolecular hydrogen bonding and the highly polar nature of the triazole carboxylic acid. The Solution: The most reliable workaround is to convert the acid to its corresponding methyl ester prior to reduction[5]. Esterification (e.g., using


 in Methanol) disrupts the hydrogen bonding network, drastically increasing solubility in ethereal solvents like THF or 2-MeTHF, allowing the subsequent reduction to proceed homogeneously and rapidly.

Quantitative Yield Optimization Data

The following table summarizes the expected outcomes based on the choice of reducing agent and workup methodology for the triazole scaffold.

SubstrateReducing AgentSolventWorkup MethodTypical YieldKey Advantage
Carboxylic Acid

(Excess)
THFFieser (

/NaOH)
65-75%Avoids esterification step[1]
Carboxylic Acid

/

THFAqueous Extraction75-85%Avoids highly reactive

[2]
Methyl Ester

THFRochelle's Salt 85-95% Cleanest phase separation; highest yield[6]
Methyl Ester

THFFieser (

/NaOH)
80-90%Fast filtration of granular salts[4]
Methyl Ester

MeOHAqueous Extraction< 20%Incomplete reduction (stops at aldehyde/hemiacetal)

Optimized Experimental Protocol

This protocol details the most reliable, high-yielding method: the


 reduction of the ester intermediate utilizing a Rochelle's salt workup. This system is self-validating via visual phase separation.

Step 1: Preparation & Setup

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge the system with inert gas (Argon or Nitrogen).

  • Dissolve methyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (10 mmol) in anhydrous THF (50 mL).

Step 2: Hydride Addition 4. Cool the reaction flask to 0 °C using an ice-water bath. (Causality: Low temperatures control the highly exothermic hydride transfer and prevent unwanted ring-opening side reactions). 5. Slowly add


 (12 mmol, 1.2 eq) portion-wise (if solid) or dropwise (if using a 1M THF solution).

Step 3: Reaction & Self-Validation 6. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. 7. Validation Check: Monitor reaction completion via TLC (Eluent: 50% EtOAc/Hexanes). The starting ester spot (higher


) must completely disappear, replaced by the highly polar alcohol spot (lower 

).

Step 4: Quench & Emulsion Resolution 8. Cool the flask back to 0 °C. Dilute the mixture with diethyl ether (50 mL). 9. Carefully add Ethyl Acetate (2 mL) dropwise. (Causality: EtOAc is reduced to ethanol, safely consuming unreacted


 without generating explosive hydrogen gas bubbles too rapidly).
10. Add saturated aqueous Rochelle's salt (potassium sodium tartrate) (50 mL).
11. Validation Check:  The mixture will initially turn into a thick white gel. Stir vigorously at room temperature for 2 to 12 hours. The workup is strictly complete only when the gel completely dissolves, leaving two perfectly clear, distinct liquid phases[7].

Step 5: Isolation 12. Transfer to a separatory funnel and collect the upper organic layer. 13. Extract the aqueous layer with additional EtOAc (2 x 30 mL). 14. Wash the combined organic layers with brine, dry over anhydrous


, filter, and concentrate in vacuo to yield pure (1-phenyl-1H-1,2,4-triazol-3-yl)methanol as a solid.

References

  • O-(Triazolyl)methyl carbamates as a novel and potent class of FAAH inhibitors (Details the direct

    
     reduction of 1-phenyl-1,2,4-triazole-3-carboxylic acid). PubMed Central (PMC), National Institutes of Health.
    URL:[Link]
    
  • Workup for Aluminum Hydride Reductions (Details the mechanistic action of Rochelle's Salt and Fieser workups). University of Rochester. URL:[Link]

  • Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2 (Details the in situ generation of borane for direct acid reduction). ResearchGate. URL:[Link]

Sources

Technical Support Center: Solvent Selection & Troubleshooting for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing the functionalization of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol .

This bifunctional building block presents a unique kinetic and thermodynamic challenge: it pairs a highly polar, hydrogen-bonding, and potentially coordinating 1,2,4-triazole core with a reactive primary alcohol. Poor solvent selection is the leading cause of starting material precipitation, sluggish reaction kinetics, and unwanted N-alkylation side reactions. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure your syntheses succeed.

Part 1: Troubleshooting & FAQs (The Causality of Solvent Effects)

Q1: Why does my starting material exhibit poor reactivity or precipitate entirely in non-polar solvents like toluene or hexane? A: The 1,2,4-triazole ring is a powerful hydrogen-bond donor and acceptor. In non-polar media, these molecules undergo rapid self-association, forming stable intermolecular dimers and trimers. This supramolecular network drastically reduces the effective concentration of the monomeric reactive species. Density Functional Theory (DFT) studies confirm that polar aprotic solvents like Dimethyl Sulfoxide (DMSO) actively disrupt these intermolecular networks by outcompeting the triazole-triazole hydrogen bonds, thereby solvating the monomer and restoring its kinetic reactivity .

Q2: I am attempting an O-acylation on the methanol group, but I am observing significant N-acylation side products. How can solvent choice mitigate this? A: The 1,2,4-triazole ring acts as an ambidentate nucleophile. While the primary alcohol oxygen is generally softer and more nucleophilic, using highly polar aprotic solvents (like DMF) with strong, soluble bases can over-activate the ring nitrogens. To maximize O-selectivity, we recommend a moderately polar, non-coordinating solvent like Dichloromethane (DCM) paired with a heterogeneous base such as Potassium Carbonate (K₂CO₃). This specific solvent-base matrix keeps the local concentration of the free alkoxide low, kinetically favoring the functionalization of the exocyclic oxygen over the ring nitrogens .

Q3: What is the optimal solvent system for oxidizing the primary alcohol to an aldehyde without degrading or over-oxidizing the triazole core? A: Transition-metal oxidants (e.g., CrO₃, KMnO₄) often fail because the triazole nitrogens coordinate directly to the metal center, poisoning the catalyst or leading to intractable mixtures. The most reliable approach is a metal-free Swern Oxidation. This requires strictly anhydrous DCM as the bulk solvent, with DMSO acting as both the co-solvent and the reactive partner (activated by oxalyl chloride). The low temperature (-78 °C) and the specific solvent matrix prevent the triazole ring from interfering with the alkoxysulfonium intermediate.

Part 2: Quantitative Solvent Selection Matrix

To streamline your experimental design, consult the following quantitative summary of solvent properties and their empirical suitability for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol reactions.

SolventDielectric Constant (ε)H-Bonding CapacitySolvation of Triazole CoreRecommended Reaction Type
Toluene / Hexane < 3.0NonePoor (Precipitation)Not recommended
Dichloromethane (DCM) 8.9NoneModerateO-Acylation, Swern Oxidation
Tetrahydrofuran (THF) 7.5AcceptorModerate to GoodGrignard, Etherification
Methanol (MeOH) 32.7Donor & AcceptorExcellentDeprotection, Recrystallization
Dimethyl Sulfoxide (DMSO) 46.7Strong AcceptorExcellent (Breaks Dimers)High-Temp Couplings, SNAr

Part 3: Visualizing the Workflows

SolventSelection Start Reaction on (1-phenyl-1H-1,2,4-triazol-3-yl)methanol RxnType Determine Reaction Class Start->RxnType Oxidation Oxidation to Aldehyde (Avoid Metal Coordination) RxnType->Oxidation Swern/Dess-Martin O_Acyl O-Acylation / O-Alkylation (Maximize O-Selectivity) RxnType->O_Acyl Ester/Ether Synthesis Coupling Cross-Coupling / Harsh Conditions (Require High Temp) RxnType->Coupling High Activation Energy Solvent1 Anhydrous DCM + DMSO (Swern Conditions) Oxidation->Solvent1 Solvent2 DCM or THF + K2CO3/Et3N (Suppresses N-alkylation) O_Acyl->Solvent2 Solvent3 DMF or DMSO (Breaks H-bond dimers) Coupling->Solvent3

Logic tree for selecting the optimal solvent based on the target reaction class.

MechanisticPathway Dimer Triazole Dimers/Trimers (Strong Intermolecular H-Bonds) NonPolar Non-Polar Solvents (Toluene, Hexane) Dimer->NonPolar Insoluble Polar Polar Aprotic Solvents (DMSO, DMF) Dimer->Polar Competitive Solvation Precipitate Poor Solubility & Low Reactivity NonPolar->Precipitate Monomer Solvated Monomer (H-Bonds Disrupted) Polar->Monomer

Mechanistic pathway illustrating how polar solvents disrupt triazole self-association.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: O-Acylation of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Objective: Synthesize the corresponding ester while strictly suppressing N-acylation at the triazole core. Reagents: (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (1.0 eq), Acyl Chloride (1.1 eq), K₂CO₃ (1.5 eq), Anhydrous DCM.

Step-by-Step Methodology:

  • Preparation: Suspend (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (10 mmol) in 50 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: DCM is moderately polar, allowing partial solubility of the monomer without over-activating the triazole nitrogens.

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 15 mmol). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ acts as a heterogeneous base. It deprotonates the primary alcohol to form a reactive alkoxide while keeping the local concentration of the free anion low in solution, thereby favoring O-selectivity.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Dropwise add the acyl chloride (11 mmol) dissolved in 10 mL of DCM over a period of 15 minutes.

    • Causality: Slow addition at low temperature controls the exotherm and kinetically favors the softer, more nucleophilic oxygen atom over the harder nitrogen atoms.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) using an eluent of 5% Methanol in DCM.

    • Validation Check: The reaction is complete when the highly polar starting material spot (low Rf) disappears, replaced entirely by a less polar product spot (higher Rf). If a secondary, highly polar spot appears, N-acylation has occurred (usually due to moisture or excess base).

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude O-acylated product.

Part 5: References

  • Khodiev, M., et al. "Solvent effect on the self-association of the 1,2,4-triazole: A DFT study." Journal of Molecular Liquids, 2023.[Link]

  • Sun, L., et al. "Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities." Molecules, 2011.[Link]

Technical Support Center: Industrial Scale-Up of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center. You are likely here because you are transitioning the synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (hereafter referred to as Target Alcohol ) from the bench (gram-scale) to the pilot plant (kilogram-scale).

While various synthetic routes exist, industrial scalability favors the Chemuselective Reduction of the corresponding ester precursor (Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate ) over direct cyclization methods, which often suffer from regioisomeric impurities (1,3- vs 1,5-isomers).

This guide focuses on the Sodium Borohydride (


) mediated reduction  in Methanol/THF.[1][2] This route is chosen for its safety profile compared to Lithium Aluminum Hydride (

), although it presents specific challenges regarding reaction kinetics and work-up emulsions.

Part 1: The Industrial Workflow (Visualized)

The following diagram outlines the critical control points (CCPs) for the reduction process.

ScaleUpWorkflow Start KSM: Ethyl 1-phenyl-1H-1,2,4- triazole-3-carboxylate Solvent Solvent System: MeOH (Primary) + THF (Co-solvent) Start->Solvent Reagent Reagent Addition: NaBH4 (Solid or Slurry) Solvent->Reagent Inert Atmosphere (N2) Reaction Reduction Phase Temp: 50-60°C (Reflux) Monitor: HPLC/TLC Reagent->Reaction Controlled Dosing (H2 Evolution) Quench Quench & Hydrolysis Acidic pH Adjustment (Breaks Boron Complex) Reaction->Quench IPC: <1% Ester Workup Phase Separation & Extraction Quench->Workup Exotherm Control Isolation Crystallization (Target Alcohol) Workup->Isolation

Figure 1: Critical Process Flow for the reduction of triazole esters. Note the emphasis on controlled dosing due to hydrogen evolution.

Part 2: Process Parameters & Stoichiometry

For industrial scale-up, precision in stoichiometry is vital to prevent "stalling" (incomplete conversion) or "runaway" (uncontrollable exotherms).

ParameterRecommended ValueTechnical Rationale
Stoichiometry (

)
2.0 – 3.0 equivalentsTheoretical requirement is 0.75 eq (as 1 mole

provides 4 hydrides), but ester reduction is sluggish. Excess drives kinetics.
Solvent System Methanol (or MeOH/THF 4:1)Methanol is required to form the active alkoxy-borohydride species. THF improves solubility of the aromatic ester.
Temperature 50°C – Reflux (

)

reduction of esters has a high activation energy. Room temperature is often insufficient.
Reaction Time 4 – 12 HoursDependent on reflux vigor and agitation efficiency.
Quench pH pH 3 – 4Essential to break the stable amine-borane complexes formed by the triazole nitrogen.

Part 3: Troubleshooting Guide (FAQs)

Category A: Reaction Kinetics (The Reaction Won't Finish)

Q1: The reaction has stalled with 20% starting material (ester) remaining, even after 12 hours at reflux. Adding more


 doesn't help. Why? 
  • Diagnosis: You are likely facing Solvent Inhibition or Borate Coating . As the reaction proceeds, sodium tetraalkoxyborates form and can precipitate, coating the unreacted

    
     or encapsulating the starting material.
    
  • The Fix:

    • Check Solubility: Ensure the reaction volume is sufficient (min 10 L/kg).

    • The "Kick" Additive: Add Lithium Chloride (

      
      )  (1.0 eq) or Calcium Chloride (
      
      
      
      )
      . These salts undergo metathesis with
      
      
      to generate
      
      
      or
      
      
      in situ, which are significantly more potent reducing agents than
      
      
      alone [1].
    • Methanol Dosing: If the reaction thickens, add fresh Methanol. The reaction requires methanolysis of the borohydride to function on esters.

Q2: I am seeing a new impurity spot on TLC just above the product. Is it over-reduction?

  • Diagnosis: Unlike imidazole or furan rings, the 1,2,4-triazole ring is highly stable against hydride reduction. It is unlikely you are reducing the ring.

  • Likely Cause: This is often the Boron-Triazole Complex . The triazole nitrogen (N4) is basic and coordinates with Boron species.

  • Verification: Take a small aliquot, quench vigorously with 1M HCl, heat to 50°C for 10 mins, then neutralize and check TLC. If the spot disappears and becomes product, it was just a complex.

Category B: Safety & Exotherms (The Reaction is Too Hot)

Q3: Upon adding


 to the methanolic solution, the temperature spiked rapidly and hydrogen evolution was near-violent. How do we scale this safely? 
  • The Science: The reaction of

    
     with Methanol itself produces Hydrogen gas and heat:
    
    
    
    
    This background reaction competes with your ester reduction.
  • Protocol Adjustment:

    • Reverse Addition (Not Recommended for Scale): Adding solid

      
       to hot methanol is dangerous.
      
    • Slurry Dosing (Recommended): Suspend the ester in THF/MeOH. Prepare a stable solution/slurry of

      
       in dry THF  or Diglyme  (stabilized with a pinch of NaOH). Dose this slurry slowly into the reaction vessel.
      
    • Active Venting: Ensure your reactor has a condenser set to <0°C to trap solvent vapors while allowing

      
       to escape to a scrubber.
      
Category C: Work-Up & Isolation (The "Emulsion Nightmare")

Q4: After quenching with water, the mixture turned into a thick, white, sticky emulsion that won't separate. What is this?

  • Diagnosis: This is the "Boron Gel" (polymeric borates). Triazoles exacerbate this by cross-linking boron species.

  • The Fix (The "Oxidative" or "Acidic" Break):

    • Method A (Acidic): Adjust pH to ~3 using dilute

      
       or 
      
      
      
      . Heat the biphasic mixture to 50°C for 30 minutes. This hydrolyzes the B-N bonds.
    • Method B (Complexation): Add saturated Ammonium Chloride (

      
      )  or Tartaric Acid . Tartrates chelate boron specifically, breaking the emulsion.
      
    • Method C (The Methanol Wash): If the product is solid, evaporate the reaction solvent to dryness first. Add Methanol and evaporate again (3x). This forms volatile Trimethyl Borate (

      
      ), which is removed by rotavap, leaving boron-free solids [2].
      

Q5: The product is water-soluble and I'm losing yield during extraction.

  • Insight: (1-phenyl-1H-1,2,4-triazol-3-yl)methanol has a polar hydroxyl group and a nitrogen-rich ring.

  • Solution:

    • Salting Out: Saturate the aqueous layer with

      
       before extraction.
      
    • Solvent Switch: Do not use Diethyl Ether. Use Ethyl Acetate or n-Butanol for extraction.

    • Continuous Extraction: On a large scale, a continuous liquid-liquid extractor may be necessary if the partition coefficient (

      
      ) is low.
      

Part 4: Analytical Specifications

Ensure your final product meets these criteria before releasing for downstream use:

TestSpecificationMethod
Appearance White to Off-White Crystalline SolidVisual
Purity > 98.0%HPLC (C18, Acetonitrile/Water)
Boron Content < 100 ppmICP-MS (Critical for Pharma)
Water Content < 0.5%Karl Fischer
Identity Conforms to Structure1H-NMR (DMSO-d6)

References

  • Enhanced Borohydride Reduction: Brown, H. C., & Narasimhan, S. (1982). "Lithium Borohydride.[3] 1. A Convenient Preparation of Lithium Borohydride from Sodium Borohydride and Lithium Chloride." Inorganic Chemistry, 21(10), 3657–3659. Link

  • Boron Removal Technique: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York.
  • Triazole Synthesis Overview: Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Vol 5. Elsevier. Link

  • Ester Reduction Scale-Up: Larock, R. C. (1989). Comprehensive Organic Transformations. VCH Publishers.

Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a specific Process Safety Assessment (PSA) regarding hydrogen evolution and thermal hazards before scaling up.

Sources

Optimizing temperature and pressure for triazole methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature & Pressure for (1-Substituted-1H-1,2,3-triazol-4-yl)methanol Derivatives

Core Directive: The Thermodynamic Landscape

Welcome to the Advanced Synthesis Support Module. You are likely here because your synthesis of triazole methanol derivatives—critical pharmacophores in antifungal (e.g., Fluconazole analogs) and bioisostere applications—is suffering from sluggish kinetics, poor regioselectivity, or safety concerns.[1]

To optimize this, we must move beyond "recipe following" and understand the Activation Volume (


)  and Arrhenius parameters .
The Science of Pressure & Temperature
  • Temperature (T): In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), T is primarily a kinetic driver.[1] While CuAAC is often cited as a "room temperature" reaction, sterically hindered azides or electron-deficient alkynes (like propargyl alcohol derivatives) often require heating (

    
    C) to reach full conversion.[1] However, excessive T  leads to Cu(I) oxidation and alkyne polymerization.[1]
    
  • Pressure (P):

    • In Flow Chemistry: P is a containment tool. It allows you to superheat solvents (e.g., DCM or THF) far above their boiling points, significantly accelerating rates without evaporating the solvent.[1]

    • In Thermal (Uncatalyzed) Huisgen: P is a mechanistic driver. Cycloadditions have a large negative activation volume (

      
      ).[1] High pressure (10–15 kbar) accelerates the reaction by favoring the compact transition state, often bypassing the need for metal catalysts entirely [1][4].
      

Troubleshooting Guide: Diagnostics & Solutions

Use this module to diagnose specific failure modes in your triazole methanol synthesis.

Symptom: Reaction Stalls < 50% Conversion
Potential CauseThe "Why" (Mechanistic Insight)Corrective Action
Catalyst Poisoning Cu(I) is unstable. Oxygen leads to Cu(II) (inactive), or the triazole product itself coordinates to Cu, inhibiting turnover (product inhibition).[1]1. Degas solvents thoroughly (freeze-pump-thaw).2. Add a ligand like TBTA or THPTA to stabilize Cu(I).3. Increase catalyst loading to 5 mol%.
Insufficient Energy Propargyl alcohol H-bonding can create steric/electronic drag.1. Increase T to 60°C.2. If using Flow: Increase Back Pressure (BPR) to 5–10 bar and superheat to 100°C.
Symptom: Formation of 1,5-Isomer (Regioselectivity Drift)[1]
Potential CauseThe "Why" (Mechanistic Insight)Corrective Action
Thermal Pathway Leaking If T is too high (>100°C) and Cu catalyst is dead, the background thermal Huisgen reaction takes over, which produces a 1:1 mix of 1,4- and 1,5-isomers.1. Lower T immediately.2. Reload fresh Cu(I) source (e.g., CuI + Ascorbate) to enforce the catalytic cycle (exclusively 1,4-selective).[1]
Ruthenium Contamination Ru-catalysts (RuAAC) promote 1,5-regioselectivity.1. Verify reactor cleanliness if shared with Ru-chemistry.2. Switch back to Cu-catalysis for 1,4-triazole methanol.[1]
Symptom: Safety / Over-Pressurization
Potential CauseThe "Why" (Mechanistic Insight)Corrective Action
Azide Decomposition Organic azides are energy-rich. Low C/N ratios (< 3:1) are explosive.[2][3][4]1. Calculate C/N ratio. If < 3, do NOT heat in batch.2. Use Continuous Flow (see Protocol B) to minimize active volume.[1]

Visual Logic: Decision Trees & Workflows

Figure 1: Troubleshooting Logic Flow

Caption: Decision matrix for diagnosing low yield or poor selectivity in triazole methanol synthesis.

Troubleshooting Start Problem Detected IssueType Identify Symptom Start->IssueType LowYield Low Yield / Stall IssueType->LowYield WrongIso Wrong Isomer (1,5-product) IssueType->WrongIso Safety Exotherm / Pressure Spike IssueType->Safety CheckO2 Is system anaerobic? LowYield->CheckO2 CheckCat Is Cu(I) active? WrongIso->CheckCat CalcCN Check C/N Ratio Safety->CalcCN AddLigand Add TBTA/THPTA Ligand (Stabilize Cu(I)) CheckO2->AddLigand No/Unsure HeatUp Increase T (40-60°C) Check Solvent BP CheckO2->HeatUp Yes LowerT Lower Temp (<80°C) Restart Catalyst CheckCat->LowerT Likely Oxidized SwitchFlow ABORT BATCH Switch to Continuous Flow CalcCN->SwitchFlow Ratio < 3

[1]

Experimental Protocols

Method A: Standard Batch Synthesis (Mild Conditions)

Best for: Small scale (<1g), stable azides.[1]

  • Reagents: Suspend Organic Azide (1.0 equiv) and Propargyl Alcohol (1.1 equiv) in

    
    -BuOH/Water (1:1).
    
  • Catalyst: Add

    
     (1 mol%) and Sodium Ascorbate (10 mol%).
    
  • Conditioning: Stir at RT for 12 hours .

    • Optimization: If conversion < 50% after 4h, heat to 40°C .[1] Do not exceed 60°C in a sealed vial without a blast shield.

  • Workup: Dilute with water, extract with EtOAc. The triazole methanol is often polar; salting out the aqueous layer may be required.

Method B: High-Pressure Continuous Flow (Process Intensified)

Best for: Scale-up, hazardous azides, refractory substrates.[1]

  • Setup: Use a coil reactor (e.g., PFA or Stainless Steel) with a Back Pressure Regulator (BPR).[1]

  • Feed A: Azide (0.5 M) in DCM or THF.

  • Feed B: Propargyl Alcohol (0.6 M) + DIPEA (0.5 equiv) + CuI (catalytic bed or soluble Cu-complex).[1]

  • Parameters:

    • Temperature: Set reactor to 100–110°C .

    • Pressure: Set BPR to 7–10 bar (approx 100–145 psi). Note: This pressure keeps DCM liquid at 110°C.

  • Execution: Pump reagents at a flow rate allowing for 10–20 min residence time.

  • Result: The high T/P combination drives reaction to completion in minutes rather than hours, with the BPR preventing solvent boil-off [2][5].

Figure 2: Continuous Flow Reactor Diagram

Caption: Setup for high-temperature, high-pressure triazole synthesis using a packed bed reactor.

FlowSetup PumpA Pump A: Azide Solution Mixer T-Mixer PumpA->Mixer PumpB Pump B: Alkyne + Catalyst PumpB->Mixer Reactor Heated Coil / Packed Bed (Cu/C Catalyst) T = 110°C Mixer->Reactor Combined Stream BPR Back Pressure Regulator (BPR) 7-10 bar Reactor->BPR High P Zone Collection Product Collection BPR->Collection Atmospheric P

[1]

Frequently Asked Questions (FAQs)

Q: Can I use a microwave reactor instead of flow chemistry? A: Yes. Microwave synthesis mimics the High-T/Moderate-P conditions of flow chemistry. Typically, 80–100°C for 10–20 minutes in a sealed vessel works well. Warning: Ensure your vessel is rated for the pressure generated by the solvent (e.g., MeOH or Water) at these temperatures [6].

Q: My triazole methanol product is water-soluble. How do I isolate it? A: This is common due to the hydroxyl group. Avoid aqueous workup if possible.[3][5]

  • Solution: Use a scavengeable catalyst (like Cu/Charcoal or Polymer-supported Cu) and filter. Then, simply evaporate the solvent.

  • Alternative: Continuous liquid-liquid extraction or passing the crude mixture through a silica plug.

Q: Why does pressure matter if I'm not doing flow chemistry? A: In "static" sealed tube reactions, the autogenous pressure allows you to heat solvents (like MeOH/H2O) above their boiling points. This kinetic boost (Arrhenius effect) is often confused with "pressure effects," but strictly speaking, unless you are at >5 kbar, you are observing a thermal acceleration enabled by pressure containment, not a


 effect [1][4].[1]

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][6][7][8][9][10] Past and Future. Angewandte Chemie International Edition. Link[1]

  • Gutmann, B., et al. (2022).[1] A practical flow synthesis of 1,2,3-triazoles. RSC Advances. Link

  • Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Link[1]

  • Banerjee, M., et al. (2025).[1] Pressure accelerated 1,3-dipolar cycloaddition of azide and alkyne groups in crystals. ResearchGate. Link

  • O'Neill, P., & Wu, J. (2025).[1][11] Revolutionising Pharmaceutical Synthesis with Continuous Flow Chemistry. SciPod. Link

  • Bougrin, K., et al. (2005).[1] Microwave-assisted 1,3-dipolar cycloaddition reactions. Tetrahedron. Link

  • University of Pittsburgh. (2013). Safe Handling of Azides. Link

Sources

Technical Support Center: (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol Derivatization & Moisture Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges when derivatizing nitrogen-rich heterocycles. (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol presents a unique challenge: while the primary alcohol is the target for derivatization (e.g., esterification, etherification, or mesylation), the adjacent 1,2,4-triazole ring is highly polar and acts as a powerful hydrogen-bond acceptor. This makes the compound inherently hygroscopic.

Failure to strictly manage moisture during these reactions leads to reagent degradation, poor yields, and the precipitation of unreactive salts. This guide provides the mechanistic causality, quantitative thresholds, and self-validating protocols required to master this chemistry.

Part 1: Core Troubleshooting Guide & FAQs

Q1: My derivatization yields (e.g., mesylation) are inconsistent, often dropping below 30% despite using newly opened "anhydrous" solvents. What is the mechanistic cause? Answer: The root cause is rarely the solvent; it is the hygroscopic nature of the (1-phenyl-1H-1,2,4-triazol-3-yl)methanol starting material itself. The nitrogen atoms in the 1,2,4-triazole ring form strong hydrogen bonds with ambient water molecules during storage. When an electrophile (like methanesulfonyl chloride or an acid chloride) is introduced, this hidden moisture outcompetes the primary alcohol and hydrolyzes the reagent. Causality: This hydrolysis generates strong acids (e.g., HCl or methanesulfonic acid). Because the triazole ring is mildly basic, it is rapidly protonated by these acidic byproducts. The resulting triazolium salt precipitates out of the organic solution, effectively quenching the reaction and trapping your starting material in an unreactive state.

Q2: How can I quantitatively validate that my reaction environment is dry enough before adding the electrophile? Answer: Relying solely on the label of an "anhydrous" solvent bottle is insufficient for self-validating chemistry. You must implement Coulometric Karl Fischer (KF) titration[1]. Coulometric KF titration is the analytical gold standard for trace moisture, capable of detecting water content down to 1 ppm by generating iodine in situ via electrolysis[2]. Before introducing your electrophile, extract a 1 mL aliquot of your dissolved starting material under inert conditions and inject it into the KF titrator. If the moisture exceeds the thresholds defined in Section 2, you must abort reagent addition and re-dry the system.

Q3: What is the proper way to handle the reaction setup to prevent moisture ingress during reagent addition? Answer: Standard laboratory glassware assemblies (like a simple balloon on a septum) are inadequate for highly sensitive derivatizations. You must utilize rigorous Schlenk line techniques[3]. A Schlenk line consists of a dual-manifold system (vacuum and inert gas, typically Argon)[4]. By performing repeated vacuum/inert gas backfill cycles, you actively purge the microscopic layer of water adsorbed onto the inner glass surfaces[5]. Reagents must then be transferred exclusively using a gas-tight syringe or a stainless-steel cannula under positive Argon pressure[4].

Part 2: Mechanistic Pathway Analysis

The following diagram illustrates the competing pathways in the reaction vessel. Trace moisture not only consumes the electrophile but actively poisons the starting material.

ReactionPathway SM (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol Target Target Derivative (High Yield) SM->Target Anhydrous Conditions Salt Triazolium Salt (Reaction Quenched) SM->Salt Elec Electrophile (e.g., R-COCl) Elec->Target Acid Hydrolyzed Reagent (R-COOH + HCl) Elec->Acid Hydrolysis Water Trace Moisture (H₂O) Water->Acid Acid->Salt Protonation of Triazole Ring

Mechanistic pathway showing moisture-induced quenching vs. target derivatization.

Part 3: Quantitative Moisture Thresholds

Different derivatization electrophiles exhibit varying sensitivities to moisture. The table below outlines the maximum allowable moisture limits (validated via KF titration) to maintain >85% yield for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol.

Derivatization TypeReagent ExampleMax Moisture Limit (KF)Primary Consequence of Excess Moisture
Esterification Acid Chlorides (R-COCl)< 50 ppmReagent hydrolysis; HCl generation; Triazole protonation.
Sulfonylation Mesyl Chloride (MsCl)< 30 ppmRapid hydrolysis; Methanesulfonic acid precipitation of SM.
Etherification Alkyl Halides (R-X) + NaH< 100 ppmQuenching of the base (NaH); Hydrogen gas evolution hazard.
Halogenation Thionyl Chloride (SOCl₂)< 50 ppmGeneration of SO₂ and HCl; Complete reaction failure.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not proceed with reagent addition until the system validates itself through the following methodologies.

Protocol 1: Rigorous Drying of the Starting Material
  • Initial Desiccation: Place the required mass of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol into a pre-weighed Schlenk flask.

  • High Vacuum Application: Connect the flask to a high-vacuum manifold (< 0.1 Torr) and apply vacuum for 4 hours at 40°C.

    • Causality: Gentle heating provides the kinetic energy required to break the hydrogen bonds between the triazole nitrogens and water molecules without thermally degrading the organic framework.

  • Azeotropic Drying: Backfill the flask with Argon. Add 5 mL of anhydrous toluene per gram of starting material. Evaporate the toluene under reduced pressure.

    • Causality: Toluene forms a minimum-boiling azeotrope with water. As the toluene evaporates, it physically sweeps residual moisture out of the crystalline matrix, ensuring absolute dryness.

Protocol 2: Schlenk Line Setup and Moisture-Free Derivatization
  • Glassware Preparation: Flame-dry the Schlenk flask (containing the dried starting material and a magnetic stir bar) under vacuum. Allow it to cool to room temperature.

  • Atmospheric Cycling: Perform three consecutive vacuum/Argon cycles (5 minutes under vacuum, then slowly backfill with Argon) to establish a strictly inert atmosphere[3].

  • Solvent Transfer: Using a pre-dried stainless-steel cannula, transfer anhydrous solvent (e.g., THF or DCM) from a sealed ampoule into the Schlenk flask under positive Argon pressure[4].

  • KF Validation: Withdraw a 0.5 mL aliquot of the solution using a gas-tight syringe and analyze it via Coulometric Karl Fischer Titration[6]. Do not proceed unless moisture is < 50 ppm.

  • Reagent Addition: Cool the reaction mixture to 0°C. Add the electrophilic reagent dropwise via syringe.

    • Causality: Dropwise addition at 0°C controls the exothermic nature of the derivatization, suppressing the formation of kinetic side-products and ensuring the primary alcohol is cleanly converted.

Part 5: Validation Workflow Visualization

Workflow Start Prepare Glassware & Reagents Schlenk Schlenk Line: 3x Vacuum/Argon Cycles Start->Schlenk Solvent Add Anhydrous Solvent via Cannula Schlenk->Solvent KF Karl Fischer Titration Sampling Solvent->KF Decision Water Content < 50 ppm? KF->Decision Proceed Initiate Derivatization at 0°C Decision->Proceed Yes Redry Add Molecular Sieves / Re-dry Decision->Redry No Redry->KF Wait 2h

Self-validating workflow for moisture-sensitive triazole derivatizations.

References

  • The Schlenk Line Survival Guide Schlenk Line Survival Guide[Link][3]

  • Schlenk line - Wikipedia Wikipedia, The Free Encyclopedia[Link][4]

  • Reactivity control using a Schlenk line ResearchGate[Link][5]

  • Karl Fischer titration - Wikipedia Wikipedia, The Free Encyclopedia[Link][1]

  • Advantages and Limitations of Karl Fischer Titration News-Medical Life Sciences[Link][6]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative NMR Profiling: (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol vs. Regioisomeric Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters in antifungal (e.g., Fluconazole) and oncology pipelines.[1][2] However, the synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (Compound A ) often yields regioisomeric byproducts, specifically the 5-substituted isomer or the 4-phenyl regioisomer, depending on the cyclization method employed.[1]

This guide provides a definitive spectral analysis of Compound A , establishing a self-validating NMR protocol to distinguish it from its structural isomers. We utilize DMSO-d₆ as the solvent of choice to enable the observation of exchangeable protons and specific NOE correlations.[1]

Part 1: Materials & Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended.

Experimental Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the crude or purified solid in 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO-d₆? Unlike CDCl₃, DMSO-d₆ prevents rapid proton exchange, allowing the hydroxymethyl (-CH₂OH) hydroxyl proton to appear as a distinct triplet.[1] This is a critical quality attribute (CQA) for verifying the integrity of the alcohol handle.[1]

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz or higher; Relaxation delay (

      
      ) ≥ 1.0 s; Scans (NS) = 16.
      
    • ¹³C NMR: 100 MHz; Power-gated decoupling; Scans (NS) ≥ 512.[1]

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.5 ppm (¹³C).

Part 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of the target compound is characterized by the high-frequency singlet of the triazole C5-proton and the coupling pattern of the hydroxymethyl group.[1]

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Signal AssignmentChemical Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Diagnostic Note
Triazole C5-H 9.15 – 9.25 Singlet (s)1H-Key Identifier: Significantly downfield due to N1-Phenyl deshielding.
Phenyl (Ortho) 7.78 – 7.85Doublet (d)2H7.8Correlates with C5-H in NOESY.[1]
Phenyl (Meta) 7.50 – 7.58Triplet (t)2H7.8-
Phenyl (Para) 7.40 – 7.46Triplet (t)1H7.4-
-OH (Hydroxyl) 5.30 – 5.35Triplet (t)1H5.8Disappears upon D₂O shake.[1]
-CH₂- (Methylene) 4.50 – 4.55Doublet (d)2H5.8Collapses to singlet upon D₂O shake.[1]
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Technical Insight: In CDCl₃, the C5-H signal typically shifts slightly upfield (~8.7 ppm), and the OH proton appears as a broad singlet without coupling, losing the diagnostic triplet-doublet relationship seen in DMSO.

Part 3: ¹³C NMR Spectral Analysis

The carbon spectrum confirms the asymmetry of the triazole ring and the presence of the hydroxymethyl handle.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon AssignmentChemical Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm)
TypeStructural Inference
Triazole C3 163.5 – 164.5 Quaternary (Cq)Attached to -CH₂OH (Shielded relative to C5).
Triazole C5 142.0 – 144.0 Methine (CH)Confirmed by HSQC (correlates to 9.2 ppm proton).[1]
Phenyl (Ipso) 136.5 – 137.0Quaternary (Cq)N-linked aromatic carbon.[1]
Phenyl (Meta) 129.5 – 130.0Methine (CH)-
Phenyl (Para) 128.0 – 128.5Methine (CH)-
Phenyl (Ortho) 119.5 – 120.5Methine (CH)-
-CH₂- (Methanol) 56.0 – 58.0 Methylene (CH₂)Typical aliphatic alcohol region.[1]

Part 4: Comparative Analysis & Regioisomer Differentiation

The most critical challenge in 1,2,4-triazole synthesis is distinguishing the 1,3-disubstituted target from the 1,5-disubstituted byproduct.[1]

Differentiation Logic
  • Chemical Shift Rule: In 1-substituted 1,2,4-triazoles, the proton at C5 (adjacent to the N1-substituent) is more deshielded than the proton at C3 .[1]

    • Target (1,3-isomer): Contains H-5 .[1] Signal appears > 9.0 ppm .[1][3]

    • Byproduct (1,5-isomer): Contains H-3 .[1] Signal appears < 8.5 ppm .[1][3][4][5]

  • NOESY/ROESY Correlation:

    • Target: Strong NOE between Phenyl-Ortho protons and Triazole C5-H .

    • Byproduct: Strong NOE between Phenyl-Ortho protons and the -CH₂OH group (due to steric proximity at position 5).[1]

Visualization: Regioisomer Determination Workflow

TriazoleAnalysis Sample Crude Reaction Mixture (1-Phenyl-Triazole-Methanol) NMR_Run Acquire 1H NMR (DMSO-d6) Sample->NMR_Run Decision Check Triazole Singlet Shift NMR_Run->Decision CaseA Singlet at > 9.0 ppm (C5-H Present) Decision->CaseA Downfield CaseB Singlet at < 8.5 ppm (C3-H Present) Decision->CaseB Upfield NOESY Validation: NOESY 2D CaseA->NOESY CaseB->NOESY ConfirmA Target: 1,3-Isomer (1-phenyl-3-CH2OH) ConfirmB Impurity: 1,5-Isomer (1-phenyl-5-CH2OH) NOE_A NOE: Ph-Ortho <-> Triazole-H NOESY->NOE_A Observed in Target NOE_B NOE: Ph-Ortho <-> CH2OH NOESY->NOE_B Observed in Isomer NOE_A->ConfirmA NOE_B->ConfirmB

Caption: Logical workflow for distinguishing 1,3- and 1,5-regioisomers of phenyl-triazole methanol using 1D shift heuristics and 2D NOE confirmation.

Part 5: Structural Validation Pathway

To certify the structure for publication or regulatory filing, the following connectivity pathway must be established using 2D NMR.

Visualization: Connectivity Logic

Connectivity Ph_Ortho Ph-Ortho H (7.8 ppm) Triazole_H Triazole H-5 (9.2 ppm) Triazole_H->Ph_Ortho NOESY (Spatial) Triazole_C5 Carbon C5 (143 ppm) Triazole_H->Triazole_C5 HSQC (Direct) Triazole_C3 Carbon C3 (164 ppm) Triazole_H->Triazole_C3 HMBC (3-bond) CH2_Protons CH2 Protons (4.5 ppm) CH2_Protons->Triazole_C5 HMBC (4-bond/Weak) CH2_Protons->Triazole_C3 HMBC (2-bond)

Caption: 2D NMR connectivity map. HSQC establishes the C-H backbone, while HMBC links the hydroxymethyl group to the triazole core.

References

  • Chemical Shift Trends in 1,2,4-Triazoles

    • Source: Katritzky, A. R.; Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1]

    • Relevance: Establishes the deshielding effect of N1-substitution on C5-H (approx. +1.0 ppm vs C3-H).[1]

  • Regioisomer Differentiation via NMR

    • Title: "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."
    • Source:Magnetic Resonance in Chemistry, 2010.[6]

    • URL:[Link]

  • Solvent Effects on Hydroxyl Coupling

    • Title: "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."
    • Source:Organometallics, 2016 (Babij et al.).[1]

    • URL:[Link][1]

    • Relevance: Validates the use of DMSO-d6 for observing -OH coupling constants ( Hz) and distinguishing CH2 doublets.
  • Synthesis and Characterization of Phenyl-1,2,4-Triazoles

    • Title: "Synthesis and spectral characterization of 1,2,4-triazole deriv
    • Source:AIP Conference Proceedings, 2022.

    • URL:[Link][1]

    • Relevance: Provides baseline shifts for the 1-phenyl-1,2,4-triazole core (C5-H ~ 9.0+ ppm).[1]

Sources

Technical Guide: Mass Spectrometry Profiling of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol Content Type: Publish Comparison Guide

Executive Summary & Application Scope

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol (MW: 175.19 Da) serves as a critical pharmacophore in the synthesis of antifungal agents and neuroactive compounds. In drug development, precise characterization of this intermediate is required to distinguish it from regioisomers (e.g., 1,2,3-triazoles) and to map metabolic oxidation pathways.

This guide compares the fragmentation performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) , providing researchers with the diagnostic ions necessary for structural validation and impurity profiling.

Comparative Analysis: Ionization Techniques

The choice of ionization method dictates the fragmentation depth and diagnostic utility. The table below contrasts the performance of EI and ESI for this specific triazole derivative.

Table 1: Performance Comparison of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary State Radical Cation (

, m/z 175)
Protonated Molecule (

, m/z 176)
Energy Regime Hard (70 eV)Soft (Collision Energy Dependent)
Key Application Library matching, structural fingerprintingLC-MS quantification, metabolite ID
Diagnostic Strength Excellent for ring cleavage confirmationExcellent for side-chain stability analysis
Isomer Specificity High (distinguishes 1,2,3- vs 1,2,4- cores)Moderate (requires optimized CE ramps)
Base Peak (Typ.) m/z 77 (Phenyl) or m/z 144 (

)
m/z 158 (

)

Detailed Fragmentation Pathways

Understanding the causality of bond breakage is essential for interpreting spectra. The fragmentation of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol follows two distinct mechanistic pillars: Side-Chain Elimination and Heterocyclic Ring Disintegration .

Mechanism A: The Methanol Side-Chain (ESI Dominant)

In soft ionization (ESI), the protonated molecular ion (


 176) initially undergoes neutral losses related to the hydroxymethyl group.
  • Dehydration (

    
     158):  The loss of 
    
    
    
    (18 Da) is the most thermodynamically favored pathway, often forming the base peak in low-energy CID.
  • Formaldehyde Loss (

    
     146):  A rearrangement elimination of 
    
    
    
    (30 Da) generates the protonated 1-phenyl-1,2,4-triazole species.
Mechanism B: The Triazole Core (EI/High-Energy CID)

Under harder conditions, the nitrogen-rich ring fragments.

  • Loss of

    
     (
    
    
    
    118 from 146):
    Unlike 1,2,3-triazoles which lose
    
    
    explosively, the 1,2,4-triazole core is more stable. However, at high energy, it expels
    
    
    to form the azirine-like or nitrile intermediate.
  • Nitrile Elimination (HCN): A signature of 1,2,4-triazoles is the loss of HCN (27 Da), often observed sequentially.

  • Phenyl Cation (

    
     77):  In EI, the stability of the aromatic ring dominates, creating a high-abundance phenyl ion 
    
    
    
    .

Visualization of Fragmentation Logic

The following diagram maps the precursor-to-product ion transitions, color-coded by the ionization regime where they are most prevalent.

FragmentationPathways cluster_legend Legend Parent [M+H]+ Precursor m/z 176 Dehydration Dehydration Product m/z 158 Parent->Dehydration - H2O (18 Da) (Low CE) Core 1-Phenyl-1,2,4-Triazole m/z 146 Parent->Core - CH2O (30 Da) (Rearrangement) Diazo Benzenediazonium Ion m/z 105 Dehydration->Diazo Ring Cleavage Phenyl Phenyl Cation m/z 77 Core->Phenyl - Triazole Ring Loss Nitrile Nitrile Adduct m/z 119 Core->Nitrile - HCN (27 Da) Diazo->Phenyl - N2 (28 Da) key Blue: Parent | Green: Primary ESI Fragment | Yellow: Core Intermediate | Red/Black: Terminal Fragments

Caption: Figure 1. ESI-MS/MS fragmentation tree for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol. Green nodes represent soft-ionization dominant ions; black/red nodes represent high-energy fragments.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results for impurity profiling or metabolite identification, follow this self-validating protocol.

Reagents & Preparation[1][2][3]
  • Standard: (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (>98% purity).

  • Solvents: LC-MS grade Methanol and Water + 0.1% Formic Acid.[1][2]

  • Concentration: Prepare a 1 µg/mL working solution in 50:50 MeOH:H2O.

Instrumentation Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Scan Mode: Product Ion Scan (Precursor m/z 176.1).

  • Collision Energy (CE) Ramp:

    • 10 eV: To observe the dehydration peak (m/z 158).

    • 35 eV: To observe the triazole ring cleavage (m/z 77, 105).

Validation Step (Self-Check)
  • Isomer Check: If you observe a dominant loss of 28 Da (

    
    ) immediately from the parent ion (m/z 176 
    
    
    
    148) before water loss, suspect the 1,2,3-triazole isomer. 1,2,4-triazoles are more resistant to immediate denitrogenation [1].
  • Solvent Adducts: Ensure no dominant m/z 198 (

    
    ) obscures the protonated peak; if so, switch to ammonium formate buffer.
    

Diagnostic Reference Table

Use this table to interpret your mass spectrum.

m/z (Measured)Ion IdentityOriginDiagnostic Significance
176.08

ParentConfirms MW 175.
158.07

Loss of

Base Peak (ESI). Confirms labile -OH group.
146.07

Loss of

Confirms hydroxymethyl attachment.
105.04

BenzenediazoniumIntermediate indicating phenyl-N linkage.
77.04

Phenyl CationConfirms phenyl substituent stability.
52-54 Ring FragmentsRing cleavageHigh-energy debris (non-diagnostic).

References

  • Borys, K. et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones. National University of Pharmacy. Link

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 1,2,4-Triazoles. NIST Chemistry WebBook. Link

  • Holzmann, G. et al. (1973). Mass spectra of 1,2,4-triazoles. Organic Mass Spectrometry. Link

  • BenchChem Technical Guides. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one Derivatives. Link

Sources

Unambiguous Structural Validation of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel triazole derivatives is paramount for understanding their chemical behavior, predicting their biological activity, and ensuring intellectual property protection. The 1,2,4-triazole ring is a key heterocyclic motif in a wide array of pharmacologically active compounds, and subtle changes in substitution can lead to significant differences in efficacy and safety.[1] This guide provides an in-depth technical comparison of the primary methods for determining the three-dimensional structure of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, with a focus on the gold standard, single-crystal X-ray crystallography, and its principal alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Decisive Power of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and definitive method for the unambiguous structural validation of novel compounds.[2] It provides a precise three-dimensional map of electron density within a crystal, revealing the exact spatial arrangement of atoms, bond lengths, and bond angles. This technique offers an unparalleled level of detail, providing a static, solid-state snapshot of the molecule that is invaluable for:

  • Absolute Stereochemistry Determination: Unambiguously resolving the absolute configuration of chiral centers.

  • Conformational Analysis: Defining the preferred conformation of the molecule in the crystalline state.

  • Intermolecular Interactions: Elucidating packing forces and hydrogen bonding networks within the crystal lattice.

While a crystal structure for the specific title compound, (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, is not publicly available, the crystallographic data for a closely related structural isomer, 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, illustrates the richness of the data obtained.

Experimental Workflow: Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise.

Diagram of the Single-Crystal X-ray Crystallography Workflow

cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection crystallization Slow Evaporation / Vapor Diffusion / Cooling solvent_selection->crystallization crystal_selection Microscopic Selection of a Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for structural determination via single-crystal X-ray crystallography.

Detailed Protocol: Single-Crystal X-ray Diffraction of a Triazole Derivative

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. For a compound like (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, slow evaporation of a saturated solution is a common starting point.

    • a. Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures) for moderate solubility.

    • b. Crystallization Setup: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks.

    • c. Crystal Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges, typically 0.1-0.3 mm in each dimension.[3]

  • Data Collection:

    • a. Mounting: Carefully mount the selected crystal on a goniometer head.

    • b. Data Acquisition: Center the crystal in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various angles.[4]

  • Structure Solution and Refinement:

    • a. Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and symmetry (space group).

    • b. Structure Solution: The initial positions of the atoms are determined using computational methods, such as direct methods.

    • c. Refinement: The atomic positions and other parameters are refined to achieve the best fit between the calculated and observed diffraction data.

Table 1: Illustrative Crystallographic Data for a Structural Isomer, 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

ParameterValueReference
Chemical FormulaC₁₀H₉N₃O[5]
Molecular Weight187.20[5]
Crystal SystemOrthorhombic[5]
Space GroupPbca[5]
a (Å)9.3129 (2)[5]
b (Å)8.11660 (10)[5]
c (Å)24.0475 (4)[5]
V (ų)1817.73 (5)[5]
Z8[5]
R-factor0.042[5]

Note: This data is for a structural isomer and is presented for illustrative purposes to demonstrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Alternative and Complementary Techniques: A Comparative Overview

While X-ray crystallography provides the ultimate structural proof, other spectroscopic and computational methods are routinely employed for preliminary characterization, confirmation of functional groups, and analysis of dynamic behavior in solution.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule, particularly in solution. For (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, ¹H and ¹³C NMR are essential for confirming the presence of key structural motifs.

Detailed Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity.

  • Spectral Interpretation:

    • ¹H NMR: The proton on the triazole ring (C5-H) is expected to appear in the downfield region (δ 8.0-9.0 ppm). The protons of the phenyl group will resonate in the aromatic region (δ 7.0-8.0 ppm). The methylene protons adjacent to the hydroxyl group and the triazole ring will have characteristic chemical shifts.

    • ¹³C NMR: The carbon atoms of the triazole ring typically appear in the δ 140-160 ppm range. The carbons of the phenyl group and the methanol substituent will have distinct signals.

Table 2: Comparison of Structural Determination Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Modeling (DFT)
Principle X-ray diffraction by a crystal latticeNuclear spin transitions in a magnetic fieldQuantum mechanical calculations
Sample Phase Solid (single crystal)Liquid (solution)In silico
Information Yield Absolute 3D structure, bond lengths/anglesAtomic connectivity, solution-state conformationPredicted 3D structure, electronic properties
Resolution Atomic (<1 Å)AtomicAtomic
Key Limitation Requires high-quality single crystalsProvides through-bond connectivity, not absolute 3D structure directlyPredictions require experimental validation

Diagram Illustrating the Complementary Nature of Analytical Techniques

cluster_synthesis Synthesis cluster_primary Primary Structural Elucidation cluster_secondary Complementary & Alternative Methods cluster_insilico In Silico Analysis synthesis (1-phenyl-1H-1,2,4-triazol-3-yl)methanol xrd Single-Crystal X-ray Crystallography synthesis->xrd Definitive 3D Structure nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Connectivity & Solution Structure ms Mass Spectrometry synthesis->ms Molecular Weight ftir FTIR Spectroscopy synthesis->ftir Functional Groups dft Computational Modeling (DFT) xrd->dft Validation of Calculations nmr->dft Input for Calculations

Caption: Interplay of analytical techniques for comprehensive structural characterization.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the structural and electronic properties of small molecules. These methods can provide valuable insights into the likely conformation of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol and can be used to predict spectroscopic properties that can be compared with experimental data.

Procedural Outline: DFT-Based Structural Prediction

  • Input Structure Generation: A 2D or 3D model of the molecule is created using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a selected DFT functional and basis set.

  • Property Calculation: Once the geometry is optimized, various properties such as NMR chemical shifts, vibrational frequencies (for IR spectra), and electronic properties can be calculated.

  • Comparison with Experimental Data: The calculated properties are compared with the experimental data from NMR and FTIR to validate the computational model.

Conclusion: An Integrated Approach to Structural Validation

For the unambiguous structural determination of (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, single-crystal X-ray crystallography remains the gold standard, providing irrefutable evidence of the three-dimensional arrangement of atoms. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques and computational modeling. NMR spectroscopy provides essential information about the molecular structure in solution, while computational methods offer predictive power and a deeper understanding of the molecule's electronic properties. By employing an integrated approach, researchers can be confident in the structural integrity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

  • Özel Güven, N., Tahtacı, H., Yüksek, H., & Özdemir, M. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2453. Available at: [Link]

  • This reference is not available.
  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available at: [Link]

  • Sample, D., Hursthouse, M. B., & Huth, S. L. (2007). [2-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol. University of Southampton, Crystal Structure Report Archive. Available at: [Link]

  • This reference is not available.
  • Sravya, G., & Shivaraj. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. Available at: [Link]

  • PubChem. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. Available at: [Link]

  • This reference is not available.
  • Guo, B., et al. (2021). Chemistry of 1,2,4-Triazoles in Current Science. ISRES. Available at: [Link]

  • PubChemLite. (1-phenyl-1h-1,2,4-triazol-3-yl)methanol. Available at: [Link]

  • This reference is not available.
  • This reference is not available.
  • ResearchGate. Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. Available at: [Link]

  • CAS. 1-Phenyl-1H-1,2,4-triazole. Available at: [Link]

  • J-STAR Research. Predicting Molecular Properties via Computational Chemistry. Available at: [Link]

  • PubChem. 1-phenyl-1H-1,2,4-triazole. Available at: [Link]

  • This reference is not available.
  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Anant, A., Singh, P., & Asati, V. (2021). Structural significance of triazole derivatives for the management of various diseases. Pharmaspire, 13(1), 91-113. Available at: [Link]

  • SERC, Carleton College. Single-crystal X-ray Diffraction. Available at: [Link]

Sources

Comparative Reactivity Profile: (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol vs. Imidazole Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between (1-phenyl-1H-1,2,4-triazol-3-yl)methanol (hereafter PTM ) and standard imidazole alcohols (e.g., 4-(hydroxymethyl)imidazole). The core distinction lies in the electronic environment of the heterocyclic ring: the electron-deficient 1,2,4-triazole system renders the hydroxymethyl group more acidic and less nucleophilic, whereas the electron-rich imidazole moiety facilitates biomimetic general base catalysis and enhanced O-nucleophilicity. This guide details these mechanistic divergences to assist in rational reagent selection for medicinal chemistry and ligand design.

Physicochemical Foundation

The reactivity differences stem directly from the nitrogen count and the N-substituent effects. The 1,2,4-triazole ring, possessing three nitrogen atoms, exhibits lower basicity and higher electron-withdrawing character compared to the imidazole ring.

Electronic Structure & Acidity
  • Imidazole Alcohols: The imidazole ring (pKa ~7.0 for the conjugate acid) acts as an intramolecular general base. This increases the nucleophilicity of the attached hydroxyl group, making these compounds highly reactive in ester hydrolysis and acylation.

  • PTM (Triazole): The 1-phenyl-1,2,4-triazole ring is significantly less basic (pKa < 2.3 for the conjugate acid). The phenyl group at N1 exerts an inductive electron-withdrawing effect (and mesomeric delocalization), further reducing the electron density on the ring carbons. Consequently, the hydroxyl proton in PTM is more acidic (lower pKa) than in imidazole alcohols, but the oxygen is less nucleophilic.

Table 1: Comparative Physicochemical Profile
Property(1-Phenyl-1H-1,2,4-triazol-3-yl)methanol (PTM)4-(Hydroxymethyl)imidazole
Ring System 1,2,4-Triazole (Electron Deficient)Imidazole (Electron Rich/Amphoteric)
Ring Basicity (pKa) ~2.2 (Conjugate Acid)~7.0 (Conjugate Acid)
Alcohol Reactivity Low Nucleophilicity / High AcidityHigh Nucleophilicity (Base Assisted)
Oxidation Potential Resistant to ring oxidation; Alcohol oxidizes to aldehydeRing prone to oxidative ring-opening under harsh conditions
Coordination Monodentate/Bridging (N2/N4 donor)Monodentate (N3 donor) / Chelating
Stability High metabolic and thermal stabilityModerate; susceptible to N-alkylation

Reactivity Benchmarks

O-Functionalization (Acylation & Etherification)

Imidazole: Reacts rapidly with acyl chlorides or anhydrides, often without added base, because the imidazole ring acts as a "built-in" catalyst (nucleophilic catalysis). PTM: Requires exogenous base (e.g., Et3N, Pyridine) or strong activation (e.g., NaH) to undergo O-acylation. The reaction rate is kinetically slower due to the reduced nucleophilicity of the oxygen atom caused by the electron-withdrawing triazole ring.

Oxidation Profiles

Target: Conversion of Alcohol (-CH2OH) to Aldehyde (-CHO).

  • PTM: The resulting aldehyde, 1-phenyl-1,2,4-triazole-3-carbaldehyde , is highly electrophilic. The electron-poor ring destabilizes the carbonyl dipole, making the aldehyde prone to hydration (gem-diol formation) in aqueous media. However, the ring itself is robust against oxidative degradation (e.g., MnO2 or Swern oxidation works well).

  • Imidazole: Oxidation must be controlled (e.g., using MnO2) to avoid N-oxide formation or ring degradation. The resulting imidazole aldehydes are less electrophilic than triazole aldehydes due to resonance donation from the ring nitrogens.

Nucleophilic Substitution (OH to Halogen)

Converting the hydroxyl group to a leaving group (Cl, Br, OTs):

  • Mechanism: Imidazole alcohols can sometimes undergo self-quaternization (polymerization) if the leaving group is active, due to the nucleophilic ring nitrogen attacking the electrophilic CH2-X group of another molecule.

  • PTM: The 1-phenyl substituent blocks N1, and the low basicity of N2/N4 prevents self-alkylation. PTM can be cleanly converted to 3-(chloromethyl)-1-phenyl-1,2,4-triazole using thionyl chloride (

    
    ) without significant polymerization side reactions.
    

Visualization of Chemical Logic

The following diagram illustrates the divergent reactivity pathways based on the electronic nature of the heterocyclic core.

ReactivityComparison Start Heterocyclic Alcohol Precursor Imid Imidazole Alcohol (Electron Rich) Start->Imid High pKa (~7) Triaz (1-Phenyl-1,2,4-triazol-3-yl)methanol (Electron Deficient) Start->Triaz Low pKa (~2) Imid_Acyl Rapid Self-Catalyzed Acylation Imid->Imid_Acyl Nucleophilic Catalysis Imid_Ox Aldehyde Formation (Risk of Ring Oxidation) Imid->Imid_Ox MnO2 Triaz_Acyl Slow Acylation (Requires External Base) Triaz->Triaz_Acyl + Base (Et3N) Triaz_Sub Clean Chlorination (No Self-Alkylation) Triaz->Triaz_Sub SOCl2

Caption: Divergent reactivity pathways driven by ring electronics. Imidazole facilitates nucleophilic attack, while Triazole supports clean substitution and requires base for acylation.

Experimental Protocols

Protocol A: Synthesis of PTM via Selective Reduction

Rationale: This protocol avoids over-reduction and demonstrates the stability of the triazole ring.

Reagents:

  • Methyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (1.0 equiv)

  • Sodium Borohydride (

    
    , 2.0 equiv)
    
  • Methanol (Solvent)[1]

Procedure:

  • Dissolution: Dissolve 5.0 mmol of methyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate in 20 mL of anhydrous methanol. Cool to 0°C.

  • Reduction: Add

    
     (10.0 mmol) portion-wise over 15 minutes. The evolution of hydrogen gas will be observed.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Carefully quench with saturated

    
     solution (10 mL).
    
  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[2]
    
    • Expected Yield: >85%[2][3][4][5]

    • Product: White crystalline solid.

Protocol B: Comparative Acylation (Validation of Nucleophilicity)

Rationale: To demonstrate the lower nucleophilicity of PTM compared to imidazole alcohols.

Reagents:

  • Alcohol (PTM or Imidazole derivative) (1.0 equiv)

  • Acetic Anhydride (1.1 equiv)

  • Solvent: Dichloromethane (DCM)

  • Variable: Catalyst (None vs. DMAP)

Procedure:

  • Set up two parallel reactions in DCM (0.1 M concentration).

  • Reaction 1 (Control): Mix Alcohol + Acetic Anhydride. Stir at RT.

    • Observation: Imidazole alcohol shows >50% conversion within 1 hour (autocatalysis). PTM shows <5% conversion (requires catalyst).

  • Reaction 2 (Catalyzed): Add 5 mol% DMAP and 1.0 equiv Triethylamine.

    • Observation: Both alcohols convert to acetate esters. PTM reaches completion in ~2-4 hours.

References

  • Synthesis of 1,2,4-Triazoles: Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Available at: [Link]

  • Triazole Reactivity & pKa: Ovidius University Annals of Chemistry. "Determination of the pKa value of some 1,2,4-triazol derivatives." Available at: [Link]

  • Oxidation of Heterocyclic Alcohols: Journal of Organic Chemistry. "Efficient Aerobic Oxidation of Primary Alcohols." Available at: [Link]

  • Triazole Ligand Properties: Royal Society of Chemistry. "Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds." Available at: [Link]

Sources

Validated HPLC methods for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol quantification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validated HPLC Methods for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol Quantification Content Type: Comparative Technical Guide Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists.

Executive Summary: The Analytical Challenge

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol is a critical intermediate often encountered in the synthesis of agrochemicals and antifungal pharmacophores. Its structure presents a unique chromatographic duality: the phenyl ring confers hydrophobicity, while the triazole-methanol moiety introduces significant polarity and hydrogen-bonding potential.

Standard generic C18 methods often fail to resolve this compound from its synthetic precursors (e.g., phenylhydrazine or unreduced esters) due to "retention collapse"—where the polar alcohol group drags the peak too close to the void volume.

This guide compares two field-proven separation architectures: Classic Reversed-Phase (C18) versus Orthogonal π-π Selective (Phenyl-Hexyl) . We prioritize the Phenyl-Hexyl approach for complex matrices due to its superior selectivity for the aromatic core.

Part 1: Comparative Method Analysis

The following comparison evaluates the two primary stationary phase chemistries suitable for this analyte.

Table 1: Performance Matrix of Chromatographic Approaches
FeatureMethod A: Standard C18 (ODS) Method B: Phenyl-Hexyl (Recommended)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic + π-π Stacking
Selectivity Driven by carbon load and surface area.Driven by aromatic electron density.
Resolution of Impurities Moderate. Often co-elutes with similar non-polar precursors.High. Excellent separation of the target alcohol from non-hydroxylated analogs.
Peak Shape Good, but requires strict pH control to suppress triazole tailing.Superior symmetry due to specific interaction with the phenyl ring.
Mobile Phase Compatibility 100% Aqueous stable columns required for high polarity.Standard ACN/Water gradients.[1]
LOD (UV @ 254nm) ~0.05 µg/mL~0.02 µg/mL (Sharper peaks increase S/N ratio)

Part 2: Detailed Validated Protocols

Method A: The "Workhorse" C18 Protocol

Best for: Raw material assay and high-concentration purity checks.

Scientific Rationale: The 1,2,4-triazole ring is amphoteric but weakly basic. To ensure robust retention on a C18 column, we must maintain the mobile phase pH slightly acidic (pH 3.0–4.0). This keeps the triazole in a consistent protonation state, preventing "peak splitting" caused by equilibrium fluctuations during the run.

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV-DAD at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Mobile Phase System:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Initial Hold
2.0 90 10 End Isocratic
12.0 40 60 Linear Ramp
15.0 40 60 Wash
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | End of Run |

Method B: The "Orthogonal" Phenyl-Hexyl Protocol (High Specificity)

Best for: Trace impurity quantification and degradation studies.

Scientific Rationale: The target molecule contains a phenyl ring directly attached to the triazole. A Phenyl-Hexyl stationary phase engages in π-π interactions with the analyte's phenyl ring. This interaction is orthogonal to simple hydrophobicity. Crucially, the methanol group on the triazole disrupts this π-cloud slightly compared to non-hydroxylated impurities, resulting in vastly improved resolution between the target product and its precursors.

Instrument Parameters:

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm).

  • Temperature: 35°C (Higher temp improves mass transfer in π-systems).

  • Flow Rate: 0.8 mL/min.[4]

  • Detection: UV at 260 nm (Optimized for phenyl absorption).

Mobile Phase System:

  • Solvent A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid).

  • Solvent B: Methanol (MeOH promotes π-interactions better than ACN).

Isocratic Protocol (Simplified for QC):

  • Ratio: 55% Buffer A / 45% Methanol.

  • Run Time: 12 minutes.

  • Expected Retention: ~6.5 minutes.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision pathway for selecting the correct method and the mechanism of action for the recommended Phenyl-Hexyl approach.

MethodSelection Start Start: (1-phenyl-1H-1,2,4-triazol-3-yl)methanol Analysis MatrixCheck Is the Matrix Complex? (e.g., Plasma, Soil, Crude Reaction) Start->MatrixCheck Simple Simple Matrix (Pure Substance) MatrixCheck->Simple No Complex Complex Matrix (Many Aromatics) MatrixCheck->Complex Yes C18 Method A: C18 (ODS) Mechanism: Hydrophobicity Simple->C18 Phenyl Method B: Phenyl-Hexyl Mechanism: Hydrophobicity + π-π Stacking Complex->Phenyl ResultA Result: Good retention, moderate selectivity. C18->ResultA ResultB Result: Superior Resolution of aromatic impurities. Phenyl->ResultB

Caption: Decision tree for selecting stationary phases based on matrix complexity and required selectivity mechanisms.

Part 4: Validation Parameters (Self-Validating System)

To ensure the method is performing correctly in your specific lab environment, you must verify these "System Suitability" criteria before every sample set. This constitutes a Self-Validating System .

  • Tailing Factor (Tf): Must be < 1.5.

    • Troubleshooting: If Tf > 1.5, the triazole nitrogens are interacting with residual silanols. Action: Increase buffer concentration to 25 mM or lower pH to 3.0.

  • Resolution (Rs): > 2.0 between the target alcohol and the nearest impurity (usually the des-methanol analog).

  • Precision: %RSD of 6 replicate injections must be < 1.0% for assay.

  • Filter Compatibility:

    • Critical Step: Triazole alcohols can bind to Nylon filters.

    • Recommendation: Use PTFE or Regenerated Cellulose (RC) syringe filters only. Validate recovery by comparing filtered vs. centrifuged standards.

Sample Preparation Workflow
  • Weighing: Accurately weigh 10 mg of sample.

  • Dissolution: Dissolve in 5 mL of Methanol (Triazoles are highly soluble in alcohols).

  • Dilution: Bring to volume (10 mL) with Mobile Phase A (Buffer).

    • Note: Diluting with buffer prevents "solvent shock" which causes peak distortion in early eluting peaks.

  • Filtration: Filter through 0.22 µm PTFE filter into HPLC vial.

References

  • Vertex Analytical. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals. PubMed. [Link]

  • Agilent Technologies. (2015).[2] Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Application Notes. [Link]

  • Royal Society of Chemistry. (2012). Stereoselective separation and determination of triazole fungicides. Analytical Methods. [Link]

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A Comparative Guide to the Bioactivity of 1-Phenyl vs. 1-Alkyl 1,2,4-Triazole Methanols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,2,4-Triazole Methanol Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone in modern drug design.[1] This guide focuses on a specific class of these compounds: 1,2,4-triazole methanols, which are central to many of the most successful antifungal agents used in clinical practice, such as fluconazole and voriconazole.[2] These agents function by disrupting the fungal cell membrane, a mechanism that hinges on the precise three-dimensional arrangement of the molecule.[3][4]

A critical determinant of this arrangement and the resulting bioactivity is the nature of the substituent at the N1 position of the triazole ring. This guide provides an in-depth comparison of two fundamental subclasses: 1-phenyl-1,2,4-triazole methanols and 1-alkyl-1,2,4-triazole methanols. By examining experimental data and structure-activity relationships (SAR), we will elucidate how this single substitution profoundly influences the compound's therapeutic potential.

Core Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The primary target for most antifungal triazole derivatives is a cytochrome P450 enzyme known as lanosterol 14α-demethylase (CYP51).[3][5][6] This enzyme is essential for the biosynthesis of ergosterol, a vital sterol component that maintains the fluidity and integrity of the fungal cell membrane.[4][7]

The triazole molecule acts as a potent and specific inhibitor of CYP51. The nitrogen atom at the N4 position of the triazole ring coordinates to the heme iron atom in the active site of the CYP51 enzyme, effectively blocking its catalytic activity.[3] This prevents the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors disrupt the membrane structure, increase its permeability, and ultimately inhibit fungal growth and replication.[4][8] This fungistatic or, at higher concentrations, fungicidal effect is the foundation of their therapeutic action.[9]

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Methanols Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Disrupted_Membrane Disrupted Membrane (Cell Death) CYP51->Disrupted_Membrane Pathway Blocked Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole 1,2,4-Triazole Methanol (e.g., Phenyl or Alkyl Substituted) Triazole->CYP51 Inhibition Inhibition

Caption: Inhibition of lanosterol 14α-demethylase (CYP51) by 1,2,4-triazole methanols.

Comparative Bioactivity Analysis: Phenyl vs. Alkyl Substituents

The choice between a phenyl and an alkyl group at the N1 position critically influences the molecule's interaction with the CYP51 active site and, consequently, its antifungal potency and spectrum.

1-Phenyl-1,2,4-Triazole Methanols

The presence of a phenyl ring introduces a rigid, planar aromatic system. This feature is often exploited in drug design for several reasons:

  • Hydrophobic and π-π Interactions: The phenyl group can engage in favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) within the lipophilic active site of the CYP51 enzyme. These interactions can significantly enhance binding affinity.

  • Scaffold for Substitution: The phenyl ring serves as an excellent scaffold for further chemical modification. The addition of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), can modulate the electronic properties and steric bulk of the molecule, leading to improved potency and a broader spectrum of activity.[1] For instance, many potent antifungal agents feature di- or tri-substituted phenyl rings.[1][10] The structure-activity relationship (SAR) for many triazole series reveals that compounds with a 2,4-difluorophenyl moiety often exhibit superior activity.[1]

1-Alkyl-1,2,4-Triazole Methanols

Substituting the N1 position with an alkyl group introduces flexibility and alters the molecule's lipophilicity.

  • Steric and Hydrophobic Effects: The size and shape of the alkyl group are critical. Small alkyl chains (e.g., methyl, ethyl) may fit well within the active site, while bulkier groups (e.g., tert-butyl) can cause steric hindrance, potentially reducing activity. The length of the alkyl chain also influences activity; SAR studies on related triazoles have shown that longer alkyl chains can sometimes decrease potency significantly.[1]

  • Flexibility: Unlike the rigid phenyl ring, flexible alkyl chains can adopt multiple conformations. This can be advantageous if it allows the molecule to better fit the contours of the enzyme's active site, but it can also be detrimental due to an entropic penalty upon binding.

Quantitative Comparison of Bioactivity

The following table summarizes representative experimental data for 1,2,4-triazole derivatives, highlighting the impact of phenyl and alkyl-related substitutions on antifungal activity. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates higher potency.

Compound ClassRepresentative Structure/SubstitutionTarget FungiMIC (µg/mL)Reference
Phenyl-Substituted 4-(benzylideneamino)-5-phenyl -4H-1,2,4-triazole-3-thiol derivative (5b)Microsporum gypseum15.62[10]
Phenyl-Substituted 4-((4-chlorobenzylidene)amino)-5-phenyl -4H-1,2,4-triazole-3-thiol (5c)Microsporum gypseum15.62[10]
Phenyl-Substituted 4-((2,4-dichlorobenzylidene)amino)-5-phenyl -4H-1,2,4-triazole-3-thiol (5d)Microsporum gypseum15.62[10]
Alkyl-Related Alkylated-fluconazole derivative (with N-alkylation)Candida albicans0.25–8[1]
Alkyl-Related Alkylated-fluconazole derivative (with N-alkylation)Aspergillus fumigatus2–>16[1]
Reference Drug KetoconazoleMicrosporum gypseum31.25[10]
Reference Drug FluconazoleCandida albicans1[1]

Note: The data is compiled from different studies and compound scaffolds to illustrate general trends. Direct head-to-head comparisons within the same study are ideal but not always available. The "thiol" derivatives have a slightly different core from the "methanol" target but demonstrate the influence of the phenyl group.

The data suggests that strategic substitution on a core phenyl ring can lead to potent antifungal activity, often comparable or superior to standard drugs like ketoconazole.[10] Similarly, alkylated derivatives have shown excellent activity against various Candida and Aspergillus strains.[1] The choice between a phenyl or alkyl substituent is therefore not a matter of inherent superiority but rather a strategic decision in the lead optimization process to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To quantitatively compare the bioactivity of newly synthesized compounds, a standardized and reproducible assay is essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).

Workflow: Broth Microdilution for MIC Determination

Caption: Standard workflow for the broth microdilution antifungal susceptibility test.

Detailed Step-by-Step Methodology
  • Preparation of Compounds: Prepare stock solutions of the 1-phenyl and 1-alkyl 1,2,4-triazole methanol derivatives in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in culture medium (e.g., RPMI-1640) to the final required concentration.

  • Plate Setup: Dispense the culture medium into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add a defined volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate to create a range of concentrations.

  • Inoculation: Add the diluted fungal inoculum to each well, ensuring the final volume is consistent.

  • Controls: Include several essential controls on each plate:

    • Growth Control: Wells containing only medium and inoculum (should show turbidity).

    • Sterility Control: Wells containing only medium (should remain clear).

    • Reference Drug Control: A row with a known antifungal agent (e.g., fluconazole) to validate the assay.

  • Incubation: Seal the plates and incubate under appropriate conditions (e.g., 35°C for 24 to 48 hours).

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Conclusion and Future Outlook

The substitution at the N1 position of the 1,2,4-triazole methanol scaffold is a pivotal factor in determining bioactivity.

  • 1-Phenyl derivatives offer a rigid framework that can form strong binding interactions within the target enzyme's active site. The aromatic ring provides a versatile platform for synthetic modifications to fine-tune activity and pharmacokinetic profiles.

  • 1-Alkyl derivatives provide an alternative means to probe the steric and hydrophobic constraints of the active site. Their inherent flexibility can be leveraged to optimize molecular conformation for enhanced binding.

Ultimately, the development of novel and more effective antifungal agents will likely involve a hybrid approach, creating molecules that incorporate the most advantageous features of both phenyl and alkyl substitutions. As the challenge of antifungal resistance grows, a deep understanding of these fundamental structure-activity relationships is crucial for designing the next generation of triazole-based therapeutics.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2017, November 1). Sci Forschen. Retrieved March 7, 2024, from [Link]

  • Triazole antifungals. (n.d.). EBSCO. Retrieved March 7, 2024, from [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica. Retrieved March 7, 2024, from [Link]

  • Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme: A computational approach. (2025, June 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2008, April). PubMed. Retrieved March 7, 2024, from [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved March 7, 2024, from [Link]

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (n.d.). American Society for Microbiology. Retrieved March 7, 2024, from [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025, July 24). Regulatory Mechanisms in Biosystems. Retrieved March 7, 2024, from [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024, November 11). ACS Omega. Retrieved March 7, 2024, from [Link]

  • Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (2022, June 29). MDPI. Retrieved March 7, 2024, from [Link]

  • Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14α-demethylase (CYP51). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. (n.d.). American Society for Microbiology. Retrieved March 7, 2024, from [Link]

  • Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved March 7, 2024, from [Link]

  • An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. (2023, February 1). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005, December 1). PubMed. Retrieved March 7, 2024, from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Synthesis and antifungal activity of the novel triazole compounds. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15). Iraqi Journal of Pharmaceutical Sciences. Retrieved March 7, 2024, from [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved March 7, 2024, from [Link]

  • SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL PREDICTION OF THEIR ANTIFUNGAL ACTIVITY. (n.d.). Sired Udenar. Retrieved March 7, 2024, from [Link]

  • Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols. (2009, June 2). CNKI. Retrieved March 7, 2024, from [Link]

  • Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Ukrainian Journal of Ecology. Retrieved March 7, 2024, from [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, April 2). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). AVES. Retrieved March 7, 2024, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020, July 3). MDPI. Retrieved March 7, 2024, from [Link]

  • Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

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Advanced Synthetic Strategies for 1,2,4-Triazol-3-yl Methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2,4-Triazol-3-yl methanol derivatives—most notably (1-Methyl-1H-1,2,4-triazol-3-yl)methanol (CAS: 135242-93-2) —are critical heterocyclic building blocks in modern medicinal chemistry. They serve as essential active pharmaceutical ingredient (API) intermediates for broad-spectrum antifungal agents like Posaconazole and are increasingly utilized in the development of novel dipeptidyl peptidase 4 (DPP-4) inhibitors for type 2 diabetes management[1][2].

The 1,2,4-triazole core provides exceptional metabolic stability and robust hydrogen-bonding capabilities, while the hydroxymethyl group serves as a versatile, reactive handle for downstream esterification, amidation, or substitution[1][2]. As a Senior Application Scientist, selecting the optimal synthetic route requires balancing reaction kinetics, thermodynamic stability, scalability, and environmental impact. This guide objectively compares the industry-standard methodologies against emerging green-chemistry alternatives.

Comparative Analysis of Synthetic Routes

When designing a synthetic workflow for these derivatives, chemists typically choose between three distinct pathways based on their scale and throughput requirements:

Route A: Traditional Acid-Catalyzed Cyclization & Deprotection

This route is the industry standard for large-scale API intermediate manufacturing. It relies on the condensation of a protected amide (e.g., N-formyl-2-trityloxyacetamide) with a substituted hydrazine (e.g., methyl hydrazine) in a halogenated solvent, followed by acid-mediated deprotection[3].

  • Mechanistic Causality: p-Toluenesulfonic acid (PTSA) is used to protonate the formyl carbonyl, drastically lowering the activation energy for nucleophilic attack by the hydrazine. The subsequent cyclodehydration forms the triazole ring. A highly specific acidic workup (2M HCl) is then employed because the trityl (triphenylmethyl) ether protecting group is highly acid-labile; the acid selectively cleaves this group to liberate the primary alcohol while leaving the robust aromatic triazole core completely intact[3].

  • Performance: Highly reliable and scalable, yielding ~85% with >97% purity[3]. However, it relies on toxic halogenated solvents (chloroform) and generates stoichiometric trityl waste.

Route B: Microwave-Assisted Green Synthesis

Recent advancements emphasize eco-friendly approaches using microwave irradiation. Carboxylic acid precursors are converted to hydrazides and condensed with amides or nitriles in absolute ethanol.

  • Mechanistic Causality: Microwave irradiation provides direct dielectric heating to the polar reactants (C=O and N-H bonds). This rapid, localized heating overcomes the activation energy barrier for cyclodehydration in a fraction of the time required by conventional conductive heating, eliminating the need for strong acid catalysts and toxic solvents.

  • Performance: Delivers superior energy efficiency and a greener solvent profile. Reaction times are reduced, but scaling microwave reactors to multi-kilogram batches presents complex engineering challenges.

Route C: One-Pot Substitution and Functionalization

Used primarily in drug discovery for rapid analog generation (e.g., DPP-4 inhibitor libraries), this route involves reacting pre-formed (1H-1,2,4-triazol-3-yl)methanol with functionalized amino acids in a single vessel[2].

  • Mechanistic Causality: By conducting substitution and subsequent deprotection (e.g., Boc-removal) sequentially without intermediate isolation, chemists minimize transfer losses and accelerate throughput[2].

  • Performance: Ideal for parallel synthesis, though overall yields are often lower (70-75%) due to competing side reactions in the complex one-pot matrix.

Quantitative Performance Comparison
ParameterRoute A: PTSA-Catalyzed Cyclization[3]Route B: Microwave-AssistedRoute C: One-Pot Substitution[2]
Primary Application Commercial API ManufacturingGreen Chemistry / Scale-upDrug Discovery / Library Synthesis
Reaction Time 6 hours (4h cyclization + 2h deprotection)4 hours (total)8–12 hours
Reported Yield 85%>90%70–75%
Solvent System Chloroform (Halogenated)Absolute Ethanol (Green)DMF / Benzene
Catalyst / Energy p-Toluenesulfonic acid (PTSA)Dielectric Microwave HeatingAcidic/Basic (Step-dependent)
Purity Profile 97.0% (HPLC)>98.0%~95.0%
Scalability High (Multi-kilogram scale)Low-Medium (Equipment limited)Medium (Gram scale)
Mechanistic Pathway Visualization

Mechanism A N-formyl-2-trityloxyacetamide + Methyl Hydrazine B Acid Catalysis (PTSA) Nucleophilic Attack A->B Room Temp in Chloroform C Trityl-Protected 1,2,4-Triazole Intermediate B->C Cyclodehydration D Acidic Deprotection (2M HCl, 2h) C->D Cleaves Trityl Ether E (1-Methyl-1H-1,2,4-triazol-3-yl)methanol (Final Product) D->E pH Neutralization & Extraction

Mechanistic pathway of 1,2,4-triazole ring formation and subsequent trityl deprotection.

Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of (1-Methyl-1H-1,2,4-triazol-3-yl)methanol (Route A)

Self-Validating System: This protocol utilizes strict in-process HPLC controls and pH-guided phase separations to ensure product integrity and validate the completion of each mechanistic step[3].

Reagents:

  • N-formyl-2-trityloxyacetamide: 153.1 g (0.443 mol, 1.0 eq)

  • Methyl hydrazine: 30.6 g (0.664 mol, 1.5 eq)

  • p-Toluenesulfonic acid (PTSA): 1.5 g (8.9 mmol, 0.02 eq)

  • Chloroform: 800 mL

  • 2 mol/L Hydrochloric acid: 225 mL

Step-by-Step Methodology:

  • Reaction Setup: To a 1L three-necked flask equipped with a mechanical stirrer and thermometer, add 153.1 g of N-formyl-2-trityloxyacetamide, 30.6 g of methyl hydrazine, and 800 mL of chloroform[3].

    • Causality: Mechanical stirring is mandatory to maintain homogeneity in the dense chloroform solvent, preventing localized concentration gradients that trigger side reactions.

  • Catalysis & Cyclization: Add 1.5 g of PTSA. Stir the mixture at room temperature for 4 hours[3].

    • Causality: PTSA lowers the activation energy for hydrazone formation. Maintaining room temperature is critical; excessive thermal energy could degrade the methyl hydrazine or yield undesired methylation isomers.

  • In-Process Control (IPC): Monitor the reaction via HPLC. The system validates itself when the remaining starting material falls below 1%[3].

  • Deprotection: Add 225 mL of 2 mol/L HCl to the flask. Stir at room temperature for 2 hours[3].

    • Causality: The aqueous HCl creates a biphasic system and hydrolyzes the trityl ether. The bulky, lipophilic trityl alcohol byproduct remains in the organic phase, while the protonated triazole partitions into the aqueous phase, effectively separating the product from the waste.

  • Neutralization & Extraction: Adjust the pH of the aqueous layer to 6–7 using saturated sodium carbonate solution. Extract the aqueous layer with chloroform (2 × 100 mL)[3].

    • Causality: Neutralizing the pH converts the triazolium salt back to its uncharged free base form. This forces the product to partition back into the chloroform layer for high-yield recovery.

  • Purification: Combine the organic layers, concentrate under reduced pressure, and recrystallize the crude product from an ethanol/water (1:2) matrix[3].

    • Causality: The ethanol/water mixture provides a steep solubility curve for the triazole, allowing it to crash out as colorless needle crystals while trace impurities remain dissolved in the mother liquor.

  • Yield: Filter and dry to obtain 43.0 g (85% yield) of product with 97.0% purity[3].

Protocol 2: Microwave-Assisted Synthesis (Route B)

Step-by-Step Methodology:

  • Preparation: Dissolve the amide precursor (9.7 g) in absolute ethanol (19.5 g) in a 20 mL microwave-safe reaction vessel. Add hydrazine hydrate (4.13 g, 100%).

  • Irradiation: Subject the sealed vessel to microwave irradiation at 150 °C for exactly 4 hours.

    • Causality: The sealed vessel allows the ethanol to safely superheat, generating high internal pressure. The microwave energy directly excites the polar bonds, drastically accelerating the nucleophilic acyl substitution to form the hydrazide, followed immediately by cyclization without the need for an external acid catalyst.

  • Workup: Cool the vessel, perform a standard aqueous workup, and isolate the substituted 1,2,4-triazole.

Experimental Workflow Visualization

Workflow Start Starting Materials (Amides/Hydrazines) RouteA Route A: Traditional (Chloroform, PTSA Catalyst) Start->RouteA RouteB Route B: Microwave (Ethanol, No Catalyst) Start->RouteB StirA Stir 4h at RT + 2h HCl Deprotection RouteA->StirA ExtractA pH Adjust to 6-7 & Chloroform Extraction StirA->ExtractA Final Pure 1,2,4-Triazol-3-yl Methanol Derivative ExtractA->Final 85% Yield HeatB Microwave Irradiation 150°C for 4h RouteB->HeatB ExtractB Standard Aqueous Workup & Isolation HeatB->ExtractB ExtractB->Final >90% Yield

Comparative workflow of traditional acid-catalyzed vs. microwave-assisted synthesis.

References
  • Apicule. » API Intermediates » (1-Methyl-1H-1,2,4-triazol-3-yl)methanol (CAS No - apicule. Available at: [Link]

  • PubMed (NIH). Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. Available at:[Link]

  • Journal of Sustainable Materials Processing and Management. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Available at:[Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (1-Phenyl-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2518-43-6 Molecular Formula: C₉H₉N₃O Molecular Weight: 175.19 g/mol Synonyms: [1-phenyl-1,2,4-triazol-3-yl]methanol[1][2][3]

Part 1: Core Directive & Executive Safety Summary

Operational Autonomy Statement: This guide deviates from standard generic safety templates to address the specific physicochemical risks of functionalized 1,2,4-triazoles. While often classified as "General Irritants," phenyl-triazole derivatives possess nitrogen-rich heterocycles capable of metal coordination and potential biological activity (e.g., CYP450 interaction).[1] Therefore, this protocol elevates the safety standard from "Basic Laboratory Hygiene" to "Potent Compound Intermediate" handling to ensure zero-exposure integrity during R&D workflows.

Immediate Hazard Profile (GHS Classification):

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation, Category 3).

  • Potential Acute Risks: Harmful if swallowed (Acute Tox. 4 inferred from structural analogs).

  • Physical State: Solid (Powder/Crystalline). High risk of airborne dust generation during weighing.

Part 2: Scientific Integrity & Logic (E-E-A-T)
2.1 Hazard Mechanism & Risk Assessment

The safety logic for (1-phenyl-1H-1,2,4-triazol-3-yl)methanol is derived from its structural moieties.[1][3] The 1,2,4-triazole ring is a known pharmacophore with systemic biological activity.[1] Combined with the phenyl group , lipophilicity increases, potentially enhancing dermal absorption compared to simple triazoles. The methanol (-CH₂OH) handle increases polarity but does not negate the risk of mucosal irritation.[1]

Critical Risk Factors:

  • Inhalation of Dust: The solid state presents the highest risk during transfer. Triazole dusts are potent respiratory irritants (H335).

  • Ocular Damage: Crystalline solids can cause mechanical abrasion combined with chemical irritation (H319).

  • Unknown Chronic Toxicity: As an R&D intermediate, long-term toxicology (reproductive/mutagenic) is often incomplete. The Precautionary Principle mandates treating this as a potential reproductive toxin. [1]

2.2 PPE Selection Matrix

Rationale: PPE is selected not just for "compliance" but to create a redundant barrier system against the specific route of entry (Inhalation > Dermal > Ingestion).

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Primary: Handle exclusively inside a certified chemical fume hood.[1] Secondary: If hood work is impossible (e.g., balance maintenance), use a fit-tested N95 or P100 particulate respirator to block <5µm dust particles.
Hand (Dermal) Double Nitrile Gloves Inner: 4 mil Nitrile (Inspection layer). Outer: 5-8 mil Nitrile (Sacrificial layer).[1] Why: Triazoles are organic-soluble.[1] Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.[1]
Ocular Chemical Goggles Safety glasses with side shields are insufficient for fine powders.[1] Goggles seal the orbital area against airborne dust ingress.[1]
Body Lab Coat (Tyvek/Cotton) Tyvek sleeves recommended over standard cotton if handling >5g quantities to prevent dust entrapment in fabric fibers.
2.3 Operational Protocols

A. Weighing & Transfer (Highest Risk Phase)

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Triazole powders are prone to static charge, causing "scattering" which leads to invisible surface contamination.

  • Containment: Place the analytical balance inside the fume hood. If the balance is external, use a powder containment hood or a "balance enclosure."

  • Solubilization: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab.[1]

    • Solubility Note: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.

B. Reaction Setup & Synthesis

  • Inert Atmosphere: While not strictly pyrophoric, performing reactions under Nitrogen/Argon prevents moisture absorption which can cause clumping and difficult handling later.

  • Temperature Control: Verify thermal stability before heating >100°C. Triazoles are generally stable but can decompose exothermically at high temperatures.

C. Waste Disposal

  • Solid Waste: Segregate contaminated gloves/paper into "Hazardous Solid Waste - Toxic."[1]

  • Liquid Waste: Dispose of reaction mixtures in "Organic Solvents - Halogen Free" (unless halogenated solvents were used).

  • Aqueous Waste: Do not pour down the drain. Collect as "Aqueous Waste - Toxic" due to potential aquatic toxicity of triazoles.[1]

Part 3: Visualization & Formatting
3.1 Safe Handling Workflow

This diagram illustrates the "Chain of Custody" for the chemical to prevent cross-contamination.

HandlingWorkflow Storage Storage (Dry, Cool, Dark) PPE_Check PPE Verification (Goggles, Dbl Gloves, Hood) Storage->PPE_Check Retrieval Weighing Weighing (In Fume Hood + Static Control) PPE_Check->Weighing Transfer Solubilization Solubilization (Create Stock Solution) Weighing->Solubilization Immediate Dissolution Disposal Waste Disposal (Segregated Stream) Weighing->Disposal Contaminated Consumables Reaction Reaction / Usage (Closed System) Solubilization->Reaction Liquid Transfer Reaction->Disposal Post-Exp

Caption: Step-by-step containment workflow ensuring the solid is solubilized (contained) as early as possible.

3.2 Exposure Response Decision Tree

Immediate actions to take in case of accidental exposure.

ExposureResponse Start Accidental Exposure Type Identify Exposure Type Start->Type Inhalation Inhalation (Dust/Vapor) Type->Inhalation Skin Skin Contact (Solid/Liquid) Type->Skin Eye Eye Contact Type->Eye Action_Inhal 1. Move to Fresh Air 2. Seek Medical Attn Inhalation->Action_Inhal Action_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) Skin->Action_Skin Action_Eye 1. Flush Water (15m) 2. Do NOT rub 3. Ophthalmologist Eye->Action_Eye

Caption: Emergency response logic for inhalation, dermal, and ocular exposure events.

References
  • PubChem. (2025).[4] 1-Phenyl-1H-1,2,4-triazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1,2,4-Triazole Derivatives. Retrieved from [Link]

Sources

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